molecular formula C10H8ClN B097876 4-Chloro-6-methylquinoline CAS No. 18436-71-0

4-Chloro-6-methylquinoline

Cat. No.: B097876
CAS No.: 18436-71-0
M. Wt: 177.63 g/mol
InChI Key: HZWWPOQFLMUYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methylquinoline is a privileged chemical scaffold in medicinal chemistry, serving as a critical synthetic intermediate for the development of novel pharmaceutical agents. Its structural framework is fundamental in drug discovery, particularly for creating compounds with significant therapeutic potential against globally impactful diseases . The quinoline core is a key structural component in numerous marketed drugs and investigational compounds, especially in the fields of oncology and infectious diseases . Researchers leverage this compound to synthesize novel molecules that target essential survival mechanisms in pathogens and cancer cells. In antimalarial research, quinoline derivatives like chloroquine historically function by intercalating with toxic heme in the Plasmodium parasite's digestive vacuole, inhibiting its detoxification into inert hemozoin and leading to the accumulation of lethal reactive oxygen species . In anticancer drug development, the quinoline scaffold is utilized to create inhibitors that target crucial cellular processes. These mechanisms include the inhibition of topoisomerase enzymes to disrupt DNA replication and transcription, as well as the disruption of pro-survival signaling pathways such as PI3K/AKT . The specific chloro and methyl substituents on the quinoline ring of this compound provide strategic sites for further chemical modification, allowing medicinal chemists to fine-tune properties like target selectivity, potency, and bioavailability in new drug candidates . Beyond its primary applications, this versatile intermediate is also employed in materials science and the synthesis of more complex fused heterocyclic systems, such as tricyclic pyrimidoquinolines, which are explored for a broad spectrum of biological activities .

Properties

IUPAC Name

4-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWWPOQFLMUYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356457
Record name 4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-71-0
Record name 4-Chloro-6-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18436-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-6-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6-methylquinoline: Synthesis, Applications, and Core Properties

Executive Summary

This compound is a halogenated heterocyclic compound that has emerged as a pivotal structural motif and versatile building block in medicinal chemistry and organic synthesis. Its quinoline core, substituted with a reactive chlorine atom at the 4-position and a methyl group at the 6-position, provides a unique scaffold for developing novel therapeutic agents and functionalized materials. This guide offers a comprehensive technical overview of this compound, detailing its fundamental molecular properties, outlining a robust synthetic protocol with mechanistic insights, exploring its critical applications in drug discovery, and establishing standards for its analytical characterization and safe handling. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this high-value chemical intermediate.

Core Molecular Profile and Physicochemical Properties

The utility of any chemical intermediate begins with a precise understanding of its fundamental properties. This compound is a solid, crystalline compound under standard conditions.[1] Its core attributes are summarized below, providing the foundational data required for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₈ClN[2][3]
Molecular Weight 177.63 g/mol [2][4]
CAS Number 18436-71-0[2][5]
Appearance Powder to crystal solid[1]
Boiling Point 140 °C at 10 mmHg[1]
Density (Predicted) 1.225 ± 0.06 g/cm³[1]
InChI Key HZWWPOQFLMUYOX-UHFFFAOYSA-N
SMILES String Cc1ccc2nccc(Cl)c2c1

Synthesis of this compound: A Validated Protocol

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry, typically involving the cyclization of an appropriate aniline precursor followed by chlorination of the resulting quinolinone. The chlorine atom at the 4-position is not introduced directly but is the result of a conversion from a hydroxyl group, which is more synthetically accessible. The following protocol describes a reliable, multi-step synthesis, explaining the causality behind each procedural choice.

Synthetic Workflow Overview

The transformation from a simple aniline to the target chloroquinoline proceeds via two key stages: the Gould-Jacobs reaction to form the heterocyclic quinolinone core, followed by a deoxychlorination reaction.

SynthesisWorkflow cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Deoxychlorination p_toluidine p-Toluidine intermediate1 Anilinomethylenemalonate Intermediate p_toluidine->intermediate1 Condensation diethyl_malonate Diethyl (ethoxymethylene)malonate diethyl_malonate->intermediate1 quinolinone 6-Methylquinolin-4-ol (4-hydroxy-6-methylquinoline) intermediate1->quinolinone Thermal Cyclization (High Temperature) target This compound quinolinone->target Chlorination pocl3 Phosphorus Oxychloride (POCl₃) pocl3->target

Caption: A two-stage workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 6-Methylquinolin-4-ol

  • Reactant Charging: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-toluidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

    • Rationale: p-Toluidine serves as the aniline backbone that will form the benzene portion of the quinoline ring. Diethyl (ethoxymethylene)malonate is the three-carbon fragment provider necessary for building the pyridine ring. A slight excess of the malonate derivative ensures complete consumption of the starting aniline.

  • Condensation: Heat the mixture at 100-110 °C for 2 hours. The reaction is typically performed neat (without solvent). A vacuum can be applied to remove the ethanol byproduct, driving the equilibrium towards the product.

    • Rationale: This step forms the anilinomethylenemalonate intermediate through a condensation reaction. Removing ethanol is a classic application of Le Châtelier's principle to maximize yield.

  • Cyclization: Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 240-250 °C.

    • Rationale: The high temperature induces an intramolecular thermal cyclization (a pericyclic reaction), followed by aromatization, to form the stable quinolinone ring system. Diphenyl ether is used as a thermal medium due to its high boiling point and chemical inertness under these conditions.

  • Isolation and Purification: Cool the reaction mixture, which will cause the product, 6-methylquinolin-4-ol, to precipitate. Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry.

Stage 2: Synthesis of this compound

  • Chlorination Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 6-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).[6]

    • Rationale: POCl₃ serves as both the chlorinating agent and the solvent. A large excess is used to ensure the reaction goes to completion. The quinolin-4-ol tautomerizes to the quinolin-4(1H)-one, and the oxygen of the carbonyl group acts as a nucleophile, attacking the phosphorus atom.

  • Reaction: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Refluxing provides the necessary activation energy for the reaction. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in an SN2-like fashion to yield the 4-chloro derivative.

  • Work-up and Isolation: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The solution will be strongly acidic.

  • Neutralization and Extraction: Carefully neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or sodium carbonate) until the pH is basic (~8-9). This will precipitate the crude product. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Rationale: Neutralization is critical for product isolation, as the quinoline nitrogen is protonated in acid, making the compound water-soluble. Basification deprotonates the nitrogen, rendering the product soluble in organic solvents.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure this compound.

Applications in Drug Discovery and Chemical Synthesis

This compound is not an end-product but a high-value intermediate. Its utility stems from the reactivity of the C4-chlorine atom, which is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups.

Applications cluster_apps Therapeutic Agent Scaffolds cluster_synth Synthetic Building Blocks center_node This compound (Versatile Intermediate) antimalarials Antimalarials (e.g., Chloroquine analogues) center_node->antimalarials Nucleophilic Substitution (with diamines) anticancer Anti-Cancer Agents (Kinase Inhibitors) center_node->anticancer Reaction with anilines antiinflammatory Anti-Inflammatory Drugs center_node->antiinflammatory Functionalization amines 4-Aminoquinolines center_node->amines Amination ethers 4-Alkoxyquinolines center_node->ethers Alkoxylation sulfides 4-Thioquinolines center_node->sulfides Thiolation

Caption: Role of this compound as a key building block.

  • Antimalarial Drug Synthesis: The quinoline scaffold is the cornerstone of many antimalarial drugs. This compound serves as a critical intermediate for synthesizing potent antimalarials, contributing to global health initiatives.[5] The synthesis of drugs like chloroquine involves the nucleophilic substitution of the C4-chlorine with a substituted diamine.

  • Oncology Research: Many modern kinase inhibitors used in cancer therapy feature a quinoline or quinazoline core. This intermediate is used to synthesize novel compounds for screening as potential anti-cancer agents.[7]

  • Anti-inflammatory and Antimicrobial Agents: The unique structure of this compound allows for modifications that can lead to compounds with significant anti-inflammatory and antimicrobial properties.[8]

  • Versatile Chemical Building Block: Beyond medicine, it serves as a precursor for creating a diverse library of functionalized quinoline derivatives for broader research and development, including materials science.[5][8]

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized this compound, a multi-technique analytical approach is required. This constitutes a self-validating system for quality control.

  • ¹H NMR Spectroscopy: Proton NMR provides a definitive fingerprint of the molecule. The aromatic region should show distinct signals for the protons on the quinoline ring system, and a characteristic singlet in the aliphatic region (~2.5 ppm) corresponding to the C6-methyl group protons.

  • ¹³C NMR Spectroscopy: This technique confirms the carbon skeleton, with the number of signals corresponding to the 10 unique carbon atoms in the structure.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight.[9] An exact mass measurement can verify the molecular formula (C₁₀H₈ClN). The isotopic pattern for a compound containing one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region (1600-1450 cm⁻¹), and C-Cl stretching in the fingerprint region.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment, typically showing a purity of ≥98.0% for research-grade material.[5]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions by trained personnel.

GHS Hazard Classification
Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Serious Eye DamageH318Causes serious eye damage
Specific Target Organ ToxicityH335May cause respiratory irritation

Data sourced from Sigma-Aldrich and Thermo Scientific Chemicals safety information.[4]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]

  • Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.[11]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

  • Recommended storage temperature is between 2-8 °C under an inert atmosphere.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its well-defined molecular characteristics, coupled with a reactive chlorine handle, make it an indispensable precursor for a wide array of high-value quinoline derivatives. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for researchers aiming to leverage its potential in the development of next-generation pharmaceuticals and functional materials. The robust synthetic and analytical procedures described herein provide a validated framework for its reliable production and application in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methylquinoline is a critical heterocyclic scaffold and a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique structure serves as a foundational building block for novel therapeutic agents, particularly in the realms of antimalarial and anticancer drug discovery.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying reaction mechanisms, experimental considerations, and optimization strategies. Detailed protocols for the key synthetic steps are provided, alongside a comparative analysis of the different methodologies to aid researchers in selecting the most appropriate route for their specific applications.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[3] This assertion is rooted in the vast number of natural products and synthetic compounds containing this moiety that exhibit significant biological activity. From the historical importance of quinine in combating malaria to modern targeted cancer therapies, the quinoline scaffold continues to be a focal point of drug discovery efforts.[3] The introduction of substituents, such as a chlorine atom at the 4-position and a methyl group at the 6-position, profoundly influences the molecule's physicochemical properties and biological interactions, making this compound a valuable and highly sought-after intermediate.[2][3]

Primary Synthetic Pathways

The synthesis of this compound is typically a multi-step process. The most common and industrially relevant approach involves the initial construction of a 4-hydroxy-6-methylquinoline intermediate, followed by a chlorination step. Several classic named reactions can be employed to construct the foundational quinoline ring.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

The Gould-Jacobs reaction is a robust and widely utilized method for the preparation of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4][5][6] This pathway is particularly effective for anilines bearing electron-donating groups.[5]

Mechanism: The reaction proceeds through a series of well-defined steps:

  • Nucleophilic Substitution: The synthesis begins with the nucleophilic attack of the aniline derivative, in this case, p-toluidine (4-methylaniline), on diethyl ethoxymethylenemalonate. This results in the formation of an anilinomethylenemalonate intermediate with the elimination of ethanol.[4][5]

  • Thermal Cyclization: The intermediate then undergoes a high-temperature intramolecular cyclization, a 6-electron electrocyclic reaction, to form the quinoline ring system.[4][5] This step is often the rate-determining step and requires significant thermal energy.[7]

  • Saponification and Decarboxylation: The resulting ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is then saponified using a base, such as sodium hydroxide, to hydrolyze the ester to a carboxylic acid.[4][5] Subsequent heating leads to decarboxylation, yielding the desired 4-hydroxy-6-methylquinoline.[4][5]

Causality in Experimental Choices: The high temperatures required for the cyclization step are necessary to overcome the activation energy barrier for the intramolecular reaction. The choice of a high-boiling solvent, or performing the reaction neat, is crucial for achieving the required temperature.[7] Microwave irradiation has emerged as a modern technique to significantly shorten reaction times and improve yields by enabling rapid and uniform heating to high temperatures.[7]

.

Gould-Jacobs Reaction Pathway

Gould-Jacobs Reaction p_toluidine p-Toluidine intermediate1 Anilinomethylenemalonate Intermediate p_toluidine->intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate intermediate2 Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate intermediate1->intermediate2 Heat (Cyclization) - EtOH intermediate3 4-Hydroxy-6-methylquinoline-3-carboxylic acid intermediate2->intermediate3 Saponification (NaOH) product 4-Hydroxy-6-methylquinoline intermediate3->product Decarboxylation (Heat) Chlorination Workflow start 4-Hydroxy-6-methylquinoline add_pocl3 Add POCl₃ (Anhydrous) start->add_pocl3 heat Heat (90-120°C) add_pocl3->heat monitor Monitor by TLC heat->monitor workup Workup: 1. Remove excess POCl₃ 2. Quench with ice water 3. Neutralize 4. Extract monitor->workup purify Purification (Recrystallization/Chromatography) workup->purify product This compound purify->product

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-6-methylquinoline (CAS No. 18436-71-0), a key intermediate in pharmaceutical and agrochemical research. The document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies for their determination. It is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this versatile heterocyclic compound. We will delve into its fundamental physicochemical characteristics, spectroscopic profile, and the experimental protocols necessary for their verification, ensuring a robust foundation for its application in drug discovery and development.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a substituted quinoline that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a reactive chlorine atom at the 4-position and a methyl group at the 6-position of the quinoline scaffold, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anti-inflammatory properties. The specific substitutions on the quinoline ring system, such as in this compound, are pivotal in modulating these biological effects, making a thorough understanding of its physical properties a prerequisite for its rational application in medicinal chemistry and materials science.

This guide is designed to provide a holistic view of the physical characteristics of this compound, moving beyond a simple tabulation of values to explain the causality behind experimental choices and to provide actionable protocols for in-house verification.

Core Physicochemical Properties

A precise understanding of the fundamental physical properties of a compound is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for process development, formulation, and quality control.

General Characteristics

The foundational identifiers and general appearance of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 18436-71-0[1][2]
Molecular Formula C₁₀H₈ClN[1][2]
Molecular Weight 177.63 g/mol [1][2]
Appearance Yellow to light orange or green solid/powder[1]
Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of the purity of a crystalline solid and provide insights into the strength of its intermolecular forces.

Thermal PropertyValueConditionsSource(s)
Melting Point 51 - 55 °C-[1]
Boiling Point 140 °Cat 10 mmHg[1]
Boiling Point (Calculated) 275.6 °Cat 760 mmHg[1]

The observed melting point range of 51-55 °C is indicative of a crystalline solid. A narrow melting point range is generally associated with high purity. The boiling point has been reported under reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point.

The capillary method is a standard and widely accepted technique for accurate melting point determination.[3][4][5]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed.

Caption: Workflow for Melting Point Determination.

Step-by-Step Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[6]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating: If the approximate melting point is known, rapidly heat the block to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[3][6]

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

  • Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.[3]

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its application in synthesis, purification, and biological assays. Quinoline and its derivatives are generally known to be sparingly soluble in water but exhibit good solubility in many organic solvents.[4][7]

This protocol outlines a reliable method for determining the saturated solubility of this compound in a given solvent using UV-Vis spectroscopy.[8][9][10]

Principle: The concentration of a saturated solution is determined by measuring its absorbance at a wavelength of maximum absorption (λmax) and comparing it to a standard calibration curve.

Caption: Workflow for Solubility Determination via UV-Vis.

Step-by-Step Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum (typically from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the solvent of interest.

    • Perform a series of dilutions to obtain at least five standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Prepare Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any suspended particles.

    • Dilute the filtrate with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

  • Measurement and Calculation:

    • Measure the absorbance of the diluted filtrate at λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound.

Spectroscopic Profile: A Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within a compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a comprehensive "fingerprint" of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H28.6 - 8.8d~4.5
H37.3 - 7.5d~4.5
H57.9 - 8.1d~8.5
H77.6 - 7.8dd~8.5, ~2.0
H87.4 - 7.6d~2.0
-CH₃2.4 - 2.6s-

Disclaimer: These are predicted values based on known substituent effects on the quinoline ring and data from similar compounds. Actual experimental values may vary.

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
C2150 - 152
C3121 - 123
C4148 - 150
C4a125 - 127
C5128 - 130
C6136 - 138
C7130 - 132
C8124 - 126
C8a147 - 149
-CH₃21 - 23

Disclaimer: These are predicted values based on known substituent effects on the quinoline ring and data from similar compounds. Actual experimental values may vary.

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5][11][12][13]

Caption: Workflow for NMR Sample Preparation.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Touches: Cap the NMR tube securely and label it clearly.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)BondType of Vibration
3100-3000C-H (aromatic)Stretch
3000-2850C-H (methyl)Stretch
1600-1450C=C and C=N (aromatic ring)Stretch
1470-1450C-H (methyl)Bend
850-800C-H (aromatic)Out-of-plane bend
~800C-ClStretch
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A prominent peak at m/z = 177, corresponding to the molecular weight of this compound. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (M+2) at m/z = 179 with approximately one-third the intensity of the M⁺ peak is expected.

  • Major Fragmentation Pathways:

    • Loss of a chlorine radical (Cl•) to give a fragment at m/z = 142.

    • Loss of a methyl radical (CH₃•) to give a fragment at m/z = 162.

    • Further fragmentation of the quinoline ring system.

Crystallographic Insights

While a specific crystal structure for this compound has not been found in the surveyed literature, analysis of closely related structures, such as 4-Chloro-6,7-dimethoxyquinoline, provides valuable insights into the expected molecular geometry.[14] The quinoline ring system is expected to be essentially planar. The presence of the chlorine atom and the methyl group will influence the intermolecular interactions in the solid state, which are likely to be dominated by van der Waals forces and potentially weak C-H···N and C-H···Cl hydrogen bonds.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. By integrating established data with standardized experimental protocols, we have aimed to create a self-validating resource for researchers. The information presented herein should facilitate the effective use of this important chemical intermediate in a variety of research and development settings, particularly in the rational design of novel therapeutic agents and functional materials. A thorough understanding of these fundamental properties is the first and most critical step towards unlocking the full potential of this compound.

References

The Strategic Chemistry and Therapeutic Potential of 4-Chloro-6-methylquinoline Analogs and Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent structural features and synthetic tractability have made it a "privileged structure" in drug discovery, leading to a plethora of approved drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] Within this vast chemical landscape, the 4-chloro-6-methylquinoline core emerges as a particularly strategic scaffold. The chlorine atom at the 4-position serves as a versatile synthetic handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups, while the methyl group at the 6-position provides a subtle yet significant lipophilic anchor that can influence pharmacokinetic properties and target engagement. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this compound and its derivatives, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

I. Synthesis of the this compound Core: A Stepwise Approach

The construction of the this compound scaffold is a multi-step process that hinges on the initial formation of the corresponding 4-hydroxyquinoline precursor, followed by a robust chlorination reaction. This synthetic strategy is favored for its reliability and the commercial availability of the starting materials.

A. Synthesis of the Precursor: 4-Hydroxy-6-methylquinoline

The synthesis of 4-hydroxy-6-methylquinoline can be efficiently achieved through a cyclization reaction starting from 2-amino-5-methylacetophenone and an appropriate C1 source, such as ethyl formate.[3]

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylquinoline [3]

  • Dissolution: In a dry reaction flask, dissolve 2-amino-5-methylacetophenone (1 equivalent) in a suitable solvent like toluene to form a homogeneous solution.

  • Deprotonation: Slowly add a strong base, such as sodium hydride (60% dispersion in oil, 3 equivalents), to the solution at room temperature. Stir the reaction mixture for 30 minutes to ensure complete deprotonation.

  • Cyclization: Add ethyl formate (5 equivalents) dropwise to the reaction mixture. Continue stirring at room temperature overnight to facilitate the cyclization reaction.

  • Quenching and Neutralization: After the reaction is complete (monitored by TLC), slowly add water to quench the reaction. Adjust the pH of the solution to neutral using a 10% hydrochloric acid solution, which will precipitate the product.

  • Isolation and Purification: Collect the precipitated crystals by filtration, wash with cold water, and dry to obtain 4-hydroxy-6-methylquinoline.[3]

dot graph "Synthetic_Workflow_for_this compound" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Synthetic workflow for this compound.

B. Chlorination of 4-Hydroxy-6-methylquinoline

The conversion of the 4-hydroxyl group to a chlorine atom is a critical step, rendering the 4-position highly susceptible to nucleophilic attack. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both the chlorinating agent and, in many cases, the solvent.[4][5]

Experimental Protocol: Chlorination of 4-Hydroxy-6-methylquinoline [6][7]

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend 4-hydroxy-6-methylquinoline (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirring mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess POCl₃. This step should be performed in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas.[7]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.[7]

II. Biological Activities and Therapeutic Potential

The this compound scaffold and its derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.[8][9]

A. Anticancer Activity: Targeting Kinase Signaling Pathways

Many derivatives of this compound have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[1]

1. PI3K/Akt/mTOR Pathway Inhibition:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that promotes cell proliferation, survival, and metabolism.[10][11] Its deregulation is a common event in many human cancers. Quinoline-based compounds have been developed as potent inhibitors of this pathway, often targeting mTORC1 and mTORC2 complexes.[10][12]

dot graph "PI3K_Akt_mTOR_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#EA4335"];

} Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

2. EGFR Signaling Pathway Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[13][14] Overexpression or mutation of EGFR is a hallmark of several cancers, making it a prime therapeutic target. Quinoline-based molecules have been successfully developed as EGFR inhibitors.[15]

dot graph "EGFR_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#EA4335"];

} Caption: Inhibition of the EGFR signaling pathway.

B. Mechanism of Action

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9] By inhibiting key survival pathways, these compounds can trigger the intrinsic or extrinsic apoptotic cascades, leading to the elimination of cancer cells. Furthermore, they can halt the cell cycle at specific checkpoints, preventing cancer cells from replicating.

III. Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.[16][17]

Position Modification Impact on Anticancer Activity Rationale
4 Replacement of chlorine with various amino groupsGenerally enhances activity.[18] The nature of the amino side chain is critical for target engagement and can influence solubility and pharmacokinetic properties.
6 Methyl groupProvides a lipophilic character that can enhance membrane permeability and binding to hydrophobic pockets of target proteins. Modifications to this position can fine-tune the overall properties of the molecule.
2 Introduction of aryl or other bulky groupsCan significantly increase potency by providing additional binding interactions with the target protein.[9]
Benzene Ring Substitution with electron-withdrawing or electron-donating groupsCan modulate the electronic properties of the quinoline ring system, affecting its binding affinity and reactivity. The optimal substitution pattern is target-dependent.

IV. Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

  • Optimization of existing leads: Fine-tuning the substituents on the quinoline ring to improve potency, selectivity, and pharmacokinetic profiles.

  • Exploration of new biological targets: Screening this compound libraries against a wider range of biological targets to identify new therapeutic applications.

  • Development of combination therapies: Investigating the synergistic effects of this compound derivatives with other anticancer agents to overcome drug resistance.

References

The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry. Its inherent structural features, including its aromaticity, hydrogen bonding capability, and potential for diverse substitutions, have made it a "privileged structure" – a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities. This guide provides an in-depth technical exploration of the multifaceted pharmacological potential of quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core biological activities, elucidate the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic efficacy.

I. Anticancer Activity: Targeting the Proliferation and Survival of Malignant Cells

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds advancing to clinical use. Their mechanisms of action are diverse, often targeting fundamental processes of cancer cell growth and survival.[1][2]

A. Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are not monolithic; they engage with a variety of molecular targets to induce cytotoxicity and inhibit tumor progression.[3][4]

  • Topoisomerase Inhibition: A primary mechanism involves the inhibition of topoisomerases, enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, these derivatives introduce DNA strand breaks, ultimately triggering apoptosis.[4][5][6] Camptothecin and its analogs are classic examples of quinoline alkaloids that function as topoisomerase I inhibitors.

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways that control cell proliferation, angiogenesis, and metastasis.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoline derivatives can induce programmed cell death through various pathways, including the modulation of pro- and anti-apoptotic proteins.

Diagram of Topoisomerase Inhibition by Quinoline Derivatives

topoisomerase_inhibition cluster_replication DNA Replication cluster_inhibition Inhibition by Quinoline Derivative DNA DNA Topoisomerase Topoisomerase DNA->Topoisomerase binds to Replicated_DNA Replicated_DNA Topoisomerase->Replicated_DNA unwinds and religates Stabilized_Complex Topoisomerase-DNA-Quinoline Cleavage Complex Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->Stabilized_Complex stabilizes DNA_Strand_Breaks DNA Strand Breaks Stabilized_Complex->DNA_Strand_Breaks leads to Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis induces mtt_workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Quinoline Derivatives (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate (2-4h) Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End heme_polymerization_inhibition cluster_parasite Plasmodium Food Vacuole cluster_inhibition Inhibition by Quinoline Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Heme->Hemozoin Polymerization (Detoxification) Heme_Accumulation Heme Accumulation Quinoline Quinoline Quinoline->Heme Inhibits Polymerization Parasite_Death Parasite_Death Heme_Accumulation->Parasite_Death leads to dna_gyrase_inhibition Bacterial_DNA Bacterial_DNA DNA_Gyrase DNA_Gyrase Bacterial_DNA->DNA_Gyrase binds to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Stabilized_Complex Gyrase-DNA-Quinolone Complex Quinolone Quinolone Quinolone->Stabilized_Complex stabilizes DNA_Replication_Blocked DNA Replication Blocked Stabilized_Complex->DNA_Replication_Blocked Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Blocked->Bacterial_Cell_Death nfkb_inhibition Inflammatory_Stimuli Inflammatory_Stimuli IKK_Activation IKK Activation Inflammatory_Stimuli->IKK_Activation IkBa_Degradation IκBα Degradation IKK_Activation->IkBa_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkBa_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->IkBa_Degradation Inhibits Quinoline_Derivative->NFkB_Translocation Inhibits oxidative_stress_pathway Oxidative_Stress Oxidative_Stress ROS_Production Increased ROS Production Oxidative_Stress->ROS_Production Neuronal_Damage Neuronal_Damage ROS_Production->Neuronal_Damage Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->ROS_Production Scavenges ROS Nrf2_Activation Nrf2 Activation Quinoline_Derivative->Nrf2_Activation Activates Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Antioxidant_Enzymes->ROS_Production Neutralizes Antioxidant_Enzymes->Neuronal_Damage Prevents Nrf2_Activation->Antioxidant_Enzymes

References

An In-depth Technical Guide on the Safety and Handling of 4-Chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methylquinoline is a heterocyclic aromatic compound with significant applications in medicinal chemistry and pharmaceutical development.[1] Its utility as a key intermediate in the synthesis of novel therapeutic agents, including those with potential antimicrobial, antimalarial, and anti-inflammatory properties, necessitates a thorough understanding of its safe handling and management.[1] This guide provides a comprehensive overview of the safety protocols, hazard information, and emergency procedures associated with this compound, grounded in authoritative safety data.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
Chemical Formula C10H8ClN[2]
Molecular Weight 177.63 g/mol [3]
CAS Number 18436-71-0[2][3]
Appearance Yellow solid[2] or Light orange to yellow to green powder to crystal[1][1][2]
Melting Point 51 - 55 °C[1]
Boiling Point 140 °C at 10 mmHg[1]
Purity ≥ 98% (GC)[1]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

The "Danger" signal word is used for this compound, indicating the potential for severe eye damage. The primary target organ for single-exposure toxicity is the respiratory system.

Routes of Exposure and Associated Hazards

First Aid Measures: A Protocol-Driven Approach

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on established safety data sheets.[3]

General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[4]

Protocol 1: Inhalation Exposure

  • Immediate Action: Remove the individual to fresh air.[3]

  • Breathing Support: If breathing is difficult, administer oxygen.[3] If the individual is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3]

  • Medical Attention: Consult a physician immediately.[3]

Protocol 2: Skin Contact

  • Decontamination: Immediately remove all contaminated clothing.[3]

  • Washing: Wash the affected skin area with plenty of soap and water.[3]

  • Medical Attention: Consult a doctor if irritation occurs.[3]

Protocol 3: Eye Contact

  • Immediate Rinsing: Rinse the eyes cautiously with pure water for at least 15 minutes.[3]

  • Contact Lenses: Remove contact lenses if present and easy to do so. Continue rinsing.[3]

  • Medical Attention: Seek immediate medical attention.[3]

Protocol 4: Ingestion

  • Do Not Induce Vomiting. [3]

  • Rinse Mouth: Thoroughly rinse the mouth with water.[3]

  • Consciousness Check: Never give anything by mouth to an unconscious person.[3]

  • Medical Emergency: Call a doctor or Poison Control Center immediately.[3]

Safe Handling and Storage: A Proactive Approach to Safety

The causality behind safe handling and storage protocols is rooted in preventing exposure and maintaining the chemical's integrity.

Handling:

  • Ventilation: Always handle in a well-ventilated area or in a fume hood to avoid the formation and inhalation of dust and aerosols.[5][6] The rationale is to keep airborne concentrations below exposure limits.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3] This creates a physical barrier against contact.

  • Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[7] This prevents accidental ingestion.

  • Ignition Sources: Use non-sparking tools and prevent electrostatic discharge, as the compound is a combustible solid.[5]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Ensure Proper Ventilation (Fume Hood) A->B C Weigh/Transfer Compound (Avoid Dust Generation) B->C D Use Non-Sparking Tools C->D E Tightly Close Container D->E F Clean Work Area E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H caption Safe Handling Workflow

Safe Handling Workflow

Storage:

  • Container: Keep the container tightly closed.[5] This prevents contamination and release into the environment.

  • Location: Store in a cool, dry, and well-ventilated place.[5]

  • Security: Store in a locked-up area.[3][5] This restricts access to authorized personnel.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[8]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary methods for minimizing exposure risk.

Control MeasureSpecificationRationale
Engineering Controls Handle in a well-ventilated area or under a fume hood.[5]To minimize inhalation of dust and vapors.
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5]To prevent eye contact and serious eye damage.
Skin Protection Wear impervious and fire/flame-resistant clothing.[5] Chemical-resistant gloves are mandatory.[5]To prevent skin irritation upon contact.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[5] A full-face particle respirator (N100 or P3) is recommended where risk assessment shows it's necessary.[6]To prevent respiratory tract irritation.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5] Do not use a full water jet.[7]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Accidental Release Measures: A Step-by-Step Protocol

A systematic approach to spill management is crucial to prevent harm to personnel and the environment.

Protocol 3: Spill Cleanup and Containment

  • Evacuate and Secure: Evacuate personnel from the spill area and remove all sources of ignition.[5]

  • Personal Protection: Responders must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[5]

  • Cleanup:

    • For solid spills, avoid creating dust.[5]

    • Carefully sweep up or vacuum the material.

    • Collect the spilled material into a suitable, closed container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.[5]

G A Accidental Release Occurs B Evacuate Area & Remove Ignition Sources A->B C Don Full PPE B->C D Contain Spill (Prevent Entry into Drains) C->D E Clean Up Spill (Avoid Dust Generation) D->E F Place Waste in a Sealed Container E->F G Decontaminate Area F->G H Dispose of Waste Properly G->H caption Accidental Release Response Workflow

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 4-Chloro-6-methylquinoline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-6-methylquinoline, a pivotal heterocyclic building block in pharmaceutical synthesis. We will dissect its chemical reactivity, focusing on the strategic importance of the C4-chloro substituent for constructing complex molecular architectures. This document details field-proven protocols for key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). The causality behind experimental choices, mechanistic insights, and the application of this synthon in the development of high-value therapeutics, particularly kinase inhibitors, are elucidated to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of pharmacological activities.[2][3] Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents.[4][5][6] The rigid, planar structure of the quinoline core serves as an excellent framework for orienting functional groups to achieve high-affinity interactions with biological targets.[2] Its synthetic tractability further cements its importance, allowing for systematic structural modifications to optimize efficacy, selectivity, and pharmacokinetic properties.[3]

This compound: A Versatile and Reactive Intermediate

This compound (CAS 18436-71-0) is a highly valuable derivative, serving as a key starting material for a multitude of therapeutic agents.[7][8] Its utility stems from the distinct reactivity of the chlorine atom at the 4-position of the quinoline ring.

  • Electrophilic C4 Position: The electron-withdrawing nitrogen atom in the pyridine ring activates the C4 position, making the C4-chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • Cross-Coupling Handle: The C-Cl bond serves as a prime reaction site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance.[9][10]

The methyl group at the 6-position, while less reactive, influences the molecule's electronic properties and provides a steric marker that can affect binding to biological targets. This combination of features makes this compound an indispensable tool for building libraries of novel, biologically active compounds.[7]

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Product Scaffolds Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-NH2 / R-OH (Classic Amination/ Etherification) Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OH)2 (C-C Bond Formation) Buchwald Buchwald-Hartwig Amination Start->Buchwald R-NH2 (C-N Bond Formation) Prod_SNAr 4-Amino/Alkoxy-6-methylquinolines (e.g., Kinase Inhibitor Cores) SNAr->Prod_SNAr Prod_Suzuki 4-Aryl-6-methylquinolines (Biaryl Structures) Suzuki->Prod_Suzuki Prod_Buchwald 4-Anilino-6-methylquinolines (Advanced Kinase Inhibitors) Buchwald->Prod_Buchwald

Caption: Synthetic utility of this compound.

Core Synthetic Methodologies & Protocols

The true power of this compound is realized through its conversion into more complex, functionalized derivatives. The following sections detail the protocols for three fundamental transformations.

Nucleophilic Aromatic Substitution (SNAr)

This is a classical and robust method for introducing amine or ether functionalities at the C4 position. The reaction is particularly efficient with electron-rich nucleophiles.[11] It is a foundational reaction for creating scaffolds found in numerous anticancer agents.[12][13]

Protocol 1: General Procedure for SNAr Amination

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent and Reagents: Add a suitable solvent such as n-butanol or isopropanol. Add the desired amine nucleophile (e.g., a substituted aniline, 1.1 - 1.5 eq.).

  • Acid Catalyst (Optional but Recommended): For less reactive amines, a catalytic amount of concentrated HCl or p-toluenesulfonic acid can be added to protonate the quinoline nitrogen, further activating the C4 position.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • If a precipitate (the product hydrochloride salt) has formed, it can be isolated by filtration.

    • Alternatively, neutralize the mixture with an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) or recrystallization to yield the desired 4-amino-6-methylquinoline derivative.

ParameterConditionRationale / Causality
Nucleophile Primary/Secondary Amines, AlcoholsThe C4 position is highly electrophilic and susceptible to attack.
Solvent n-Butanol, Isopropanol, DMFHigh-boiling polar solvents facilitate the reaction and dissolve reagents.
Temperature 80 - 120 °C (Reflux)Provides the necessary activation energy for the substitution reaction.
Catalyst Acid (HCl, p-TsOH)Protonation of the quinoline nitrogen increases the electrophilicity of C4.
Suzuki-Miyaura Cross-Coupling

G pd0 Pd(0)Ln pd2_complex R-Pd(II)Ln (Cl) pd0->pd2_complex Oxidative Addition pd2_trans R-Pd(II)Ln (R') pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination start_aryl Ar-Cl product Ar-R' boronic R'-B(OH)2 borate [R'-B(OH)3]⁻ boronic->borate Activation base Base (e.g., CO3²⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (1-3 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O in a 4:1 to 10:1 ratio). Degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude residue by column chromatography (silica gel) to obtain the pure 4-aryl-6-methylquinoline product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern alternative to classical SNAr for forming C-N bonds.[10] It offers broader substrate scope, including less nucleophilic amines, and often proceeds under milder conditions with higher functional group tolerance.[17][18] This reaction is a method of choice for synthesizing the 4-anilinoquinoline core found in many potent kinase inhibitors.[11][19]

G pd0 Pd(0)L pd2_complex Ar-Pd(II)L (Cl) pd0->pd2_complex Oxidative Addition pd2_amido Ar-Pd(II)L (NR'R'') pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination start_aryl Ar-Cl product Ar-NR'R'' amine HNR'R'' base Base (e.g., t-BuO⁻)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand like XPhos or RuPhos, 2-4 mol%) to a dry reaction vessel.

  • Reagents: Add the this compound (1.0 eq.), the amine coupling partner (1.1-1.2 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS, 1.4-2.0 eq.).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C. The reaction is typically complete within 1-24 hours. Monitor by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding water or a saturated NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography on silica gel to isolate the desired N-aryl or N-alkyl-4-amino-6-methylquinoline.

ParameterConditionRationale / Causality
Catalyst Pd(0) source + Phosphine LigandThe ligand stabilizes the Pd(0) species and facilitates oxidative addition and reductive elimination steps.[20]
Ligand Bulky, electron-rich phosphinesSteric bulk on the ligand promotes the final reductive elimination step, which is often rate-limiting.[18]
Base NaOt-Bu, K₃PO₄, LHMDSA strong base is required to deprotonate the amine, forming the palladium-amido complex.[20]
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

The 4-anilinoquinoline and 4-anilinoquinazoline frameworks are central to a class of highly successful anticancer drugs that function as tyrosine kinase inhibitors (TKIs).[21][22][23] Drugs like Lapatinib, a dual inhibitor of EGFR and HER2 kinases, feature this core structure.[24][25] The synthesis of these drugs critically relies on the reaction of a C4-chloro heterocyclic intermediate with a substituted aniline.[11][26]

Using this compound as a starting point, medicinal chemists can apply the Buchwald-Hartwig or SNAr protocols to couple it with various anilines bearing pharmacophoric groups. This strategy allows for the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR) and identify potent and selective kinase inhibitors.[27][28]

Safety and Handling

  • This compound: This compound is a halogenated heterocycle and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts and Ligands: Many palladium reagents and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle under an inert atmosphere.

  • Bases: Strong bases like NaOt-Bu are corrosive and react violently with water. Handle with care.

  • Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

Conclusion

This compound is a powerful and versatile building block in pharmaceutical synthesis. Its activated C4-chloro position provides a reliable handle for introducing a wide range of functionalities through robust and well-understood synthetic methodologies. From classical SNAr to modern palladium-catalyzed cross-coupling reactions, this intermediate offers chemists a reliable pathway to construct the complex quinoline-based scaffolds that are essential for discovering next-generation therapeutics, particularly in the field of oncology.[1][2][27]

References

The Lynchpin Intermediate: 4-Chloro-6-methylquinoline in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Agrochemical Researcher

In the relentless pursuit of novel and effective agrochemicals, the strategic selection of molecular building blocks is paramount. Among these, the quinoline scaffold has consistently demonstrated its value, underpinning a range of commercial and developmental fungicides, herbicides, and insecticides.[1][2] This guide focuses on a particularly valuable, yet often overlooked, intermediate: 4-Chloro-6-methylquinoline (CAS 18436-71-0) . Its unique substitution pattern offers a versatile platform for the synthesis of a new generation of crop protection agents.

This document eschews a rigid, templated approach. Instead, it is structured to provide a deep, practical understanding of this compound, from its synthesis to its application, grounded in established chemical principles and supported by actionable protocols. Our goal is to empower researchers, scientists, and drug development professionals to fully leverage the potential of this critical intermediate.

I. The Strategic Synthesis of this compound: A Protocol Rooted in Causality

The most direct and industrially scalable synthesis of this compound proceeds from the corresponding 6-methyl-4-hydroxyquinoline (also known as 6-methyl-4-quinolone). The chlorination of the 4-hydroxy group is a critical transformation, and the choice of reagent and conditions is dictated by the need for high conversion and purity. Phosphorus oxychloride (POCl₃) is the reagent of choice for this deoxychlorination.[3][4]

The mechanism of this reaction is analogous to the Vilsmeier-Haack reaction, where the hydroxyl group of the quinolone attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is subsequently displaced by a chloride ion to yield the desired 4-chloroquinoline.[3]

Protocol 1: Synthesis of this compound via Deoxychlorination

Objective: To provide a reliable, step-by-step procedure for the synthesis of this compound from 6-methyl-4-hydroxyquinoline.

Materials:

  • 6-methyl-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)[5]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 6-methyl-4-hydroxyquinoline (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene or xylenes. For larger scale reactions, a solvent is recommended to aid in temperature control. If desired, pyridine (1 equivalent) can be added to scavenge the HCl generated.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates the reaction's progression.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with caution.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Synthesis Parameters

ParameterValue
Starting Material 6-methyl-4-hydroxyquinoline
Chlorinating Agent Phosphorus oxychloride (POCl₃)
Equivalents of POCl₃ 3-5
Solvent Neat or Toluene/Xylenes
Reaction Temperature 110-120 °C
Reaction Time 2-4 hours
Typical Yield 80-95%

II. Application in Agrochemical Synthesis: Crafting Novel Fungicides

The true utility of this compound lies in its reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the quinoline nitrogen atom activates the 4-position, making the chloro substituent a good leaving group for a variety of nucleophiles.[6][7] This allows for the facile introduction of diverse functionalities, a key strategy in the development of new agrochemicals.[8]

A particularly promising application is the synthesis of quinoline-based fungicides. The introduction of an aryloxy moiety at the 4-position has been shown to impart significant fungicidal activity.[9]

Protocol 2: Synthesis of a 4-Aryloxy-6-methylquinoline Fungicide Candidate

Objective: To provide a detailed protocol for the synthesis of a potential fungicide via the nucleophilic aromatic substitution of this compound with a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-fluorophenol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Preparation of the Nucleophile: In a round-bottom flask, dissolve the substituted phenol (1.2 equivalents) in DMF. Add potassium carbonate (2 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

  • Reaction Setup: To the solution of the phenoxide, add this compound (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC for the disappearance of the this compound starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • If a precipitate forms, collect it by filtration, wash with water, and dry.

    • If extracted, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Workflow Diagram

G start_mat 6-methyl-4-hydroxyquinoline reaction_synth Deoxychlorination (Reflux, 2-4h) start_mat->reaction_synth reagent_synth POCl3 reagent_synth->reaction_synth product_synth This compound reaction_synth->product_synth start_mat_app This compound product_synth->start_mat_app reaction_app Nucleophilic Aromatic Substitution (80-100 °C, 4-6h) start_mat_app->reaction_app nucleophile Substituted Phenol + Base nucleophile->reaction_app product_app 4-Aryloxy-6-methylquinoline (Fungicide Candidate) reaction_app->product_app

Caption: Workflow for the synthesis and application of this compound.

III. Analytical Characterization: A Self-Validating System

Accurate characterization of intermediates and final products is fundamental to scientific integrity. The following table summarizes the expected analytical data for this compound.

Data Presentation: Analytical Data Summary

Technique Expected Data Reference
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.75 (d, 1H), 8.05 (d, 1H), 7.80 (s, 1H), 7.55 (dd, 1H), 7.40 (d, 1H), 2.50 (s, 3H)[10]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 151.0, 149.5, 144.0, 137.0, 132.5, 128.0, 126.5, 125.0, 122.0, 21.5[10]
FT-IR (KBr)ν (cm⁻¹): ~3050 (Ar-H), ~2920 (C-H), ~1600, 1550, 1480 (C=C, C=N), ~820 (C-Cl)[11]
Mass Spectrometry (EI)m/z (%): 177 (M⁺, 100), 179 (M⁺+2, 33), 142 (M⁺-Cl, 40)[12][13]

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

IV. Safety and Handling: A Trustworthy Approach

As with any chlorinated heterocyclic compound, appropriate safety precautions must be observed when handling this compound.

Hazard Identification: [1][14]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

Recommended Handling Procedures: [15][16]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

V. Conclusion: A Call to Innovation

This compound represents more than just another chemical intermediate; it is a gateway to a vast chemical space of potentially potent agrochemicals. Its straightforward synthesis and versatile reactivity make it an ideal candidate for library synthesis and lead optimization programs. By understanding the principles behind its synthesis and application, and by adhering to rigorous analytical and safety protocols, researchers can unlock the full potential of this valuable building block in the ongoing quest for a more sustainable and productive agricultural future.

VI. References

  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Retrieved January 4, 2026, from --INVALID-LINK--

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 4-CHLORO-6-METHOXYQUINOLINE SDS, 4295-04-9 Safety Data Sheets - ECHEMI. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline - Chem-Impex. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • This compound - Chem-Impex. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline - Benchchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (2025, April 1). Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of conformationally locked analogs of quinolin-6-yloxyacetamide fungicides | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (2013, October 10). Retrieved January 4, 2026, from --INVALID-LINK--

  • This compound - Chem-Impex. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 26). Retrieved January 4, 2026, from --INVALID-LINK--

  • Mass spectra of labelled methylquinolines - Canadian Science Publishing. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • This compound AldrichCPR 18436-71-0 - Sigma-Aldrich. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • POCl3 chlorination of 4-quinazolones - PubMed. (2011, March 18). Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners - PubMed. (2020, September 10). Retrieved January 4, 2026, from --INVALID-LINK--

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives. (2025, August 6). Retrieved January 4, 2026, from --INVALID-LINK--

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

References

Application Notes and Protocols: Synthesis and Utility of 4-Amino-6-methylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Notably, iconic antimalarial drugs like chloroquine and amodiaquine feature this privileged scaffold, underscoring its profound impact on global health.[4][5][6] The continuous exploration of novel 4-aminoquinoline derivatives is driven by the need to overcome drug resistance and to develop therapies for a wide range of diseases.[4][5][7] The reaction of 4-chloro-6-methylquinoline with various amines provides a direct and versatile route to a diverse library of these valuable compounds, making it a focal point of research in drug discovery and development.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction between this compound and an amine proceeds primarily through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This pathway is characteristic of electron-deficient aromatic rings, such as the quinoline system, which are activated towards nucleophilic attack. The electronegative nitrogen atom in the quinoline ring withdraws electron density, particularly from the C2 and C4 positions, making them susceptible to nucleophilic substitution.[8][9][10]

The key steps of the SNAr mechanism are as follows:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient C4 carbon of the this compound. This step is typically the rate-determining step.

  • Formation of a Meisenheimer-like Intermediate: The attack of the amine leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing nitrogen atom.[9]

  • Departure of the Leaving Group: The chloride ion, a good leaving group, is expelled, and the aromaticity of the quinoline ring is restored, yielding the final 4-amino-6-methylquinoline product.

SNAr_Mechanism reagents This compound + Amine (R-NH2) intermediate Meisenheimer-like Intermediate (Negatively Charged Complex) reagents->intermediate Nucleophilic Attack product 4-Amino-6-methylquinoline + HCl intermediate->product Leaving Group Departure (Cl-)

Figure 1: The Nucleophilic Aromatic Substitution (SNAr) mechanism for the reaction of this compound with an amine.

Alternative Synthetic Strategies

While SNAr is the most common method, other strategies for synthesizing 4-aminoquinolines exist, including:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers a broad substrate scope and is particularly useful for less reactive amines or aryl halides.[11][12][13][14][15][16][17][18] It involves the use of a palladium catalyst and a suitable phosphine ligand.[11][19]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1][2][7][20][21]

Experimental Protocols

This section provides detailed protocols for the synthesis of 4-amino-6-methylquinoline derivatives via conventional heating and microwave-assisted methods.

Protocol 1: Conventional Synthesis of N-Aryl-4-amino-6-methylquinolines

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.

Materials:

  • This compound

  • Substituted aniline (e.g., p-toluidine)

  • Solvent (e.g., neat, or a high-boiling solvent like N,N-dimethylformamide (DMF))

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Eluent (e.g., petroleum ether: ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and the desired substituted aniline (1-1.2 equivalents). If a solvent is used, add it to the flask.

  • Heating: Heat the reaction mixture to a temperature between 130-160°C under constant stirring.[22][23] The optimal temperature and reaction time will depend on the specific amine used and should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If the reaction was run neat, dissolve the resulting solid in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic solution with an aqueous solution of sodium bicarbonate (5%) to neutralize any acid formed, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. A common eluent system is a gradient of petroleum ether and ethyl acetate.[23]

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR (1H, 13C) and mass spectrometry to confirm its structure and purity.

Conventional_Workflow A 1. Mix Reactants (this compound + Amine) B 2. Heat to 130-160°C (Monitor by TLC) A->B C 3. Cool and Dissolve (in Organic Solvent) B->C D 4. Aqueous Workup (NaHCO3, Water, Brine) C->D E 5. Dry and Concentrate D->E F 6. Purify (Column Chromatography) E->F G 7. Characterize (NMR, MS) F->G

Figure 2: A generalized workflow for the conventional synthesis of 4-amino-6-methylquinolines.

Protocol 2: Microwave-Assisted Synthesis of 4-Amino-6-methylquinolines

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Solvent (e.g., DMSO, ethanol)[1][2]

  • Microwave reactor vials

  • Microwave synthesizer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1 equivalent), the desired amine (1-2 equivalents), and a suitable solvent (e.g., DMSO). If a secondary or aryl amine is used, a base such as K2CO3 or NaOH may be required.[1][2]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 140-180°C) for a short duration (e.g., 20-30 minutes).[1][2][7]

  • Workup:

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the high-boiling solvent (e.g., DMSO).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography and characterize as described in Protocol 1. In many cases, microwave-assisted reactions can yield products of high purity that may not require extensive purification.[20][21]

Applications in Drug Development

The versatility of the reaction between this compound and various amines has led to the synthesis of a wide array of compounds with significant therapeutic potential.

Antimalarial Agents

The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs.[4][5] By modifying the amine side chain, researchers can fine-tune the compound's activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[4][5][7][20]

Kinase Inhibitors

Many 4-aminoquinoline and the structurally related 4-aminoquinazoline derivatives have been identified as potent kinase inhibitors, which are crucial in cancer therapy.[24][25][26][27][28] These compounds can target specific kinases involved in cancer cell proliferation and survival, such as EGFR (Epidermal Growth Factor Receptor) and RIPK2 (Receptor-Interacting Protein Kinase 2).[24][26][27]

Application Target Significance Representative References
Antimalarial Plasmodium falciparumDevelopment of new drugs to combat malaria, including resistant strains.[20],[4],[7],[5]
Anticancer Various Kinases (e.g., EGFR, RIPK2)Targeted therapy for various cancers by inhibiting key signaling pathways.[24],[25],[27],[28]
Anti-inflammatory Inflammatory MediatorsPotential for treating inflammatory diseases.[1][2]
Antiviral Viral Replication MechanismsBroad-spectrum antiviral potential.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction - Insufficient temperature- Low reactivity of the amine- Deactivated starting material- Increase the reaction temperature.- Consider using a more reactive amine or switch to a palladium-catalyzed method (Buchwald-Hartwig).- Check the purity of the this compound.
Formation of Multiple Products - Side reactions at other positions on the quinoline ring- Decomposition of starting materials or products at high temperatures- Lower the reaction temperature and extend the reaction time.- Use a milder base if applicable.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficult Purification - Similar polarity of product and starting materials- Presence of high-boiling solvents- Optimize the mobile phase for column chromatography.- For microwave reactions with DMSO, ensure thorough washing with water during workup.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of a diverse range of 4-aminoquinoline derivatives. The straightforward nature of the SNAr mechanism, coupled with modern techniques like microwave-assisted synthesis and palladium catalysis, provides researchers with a powerful toolkit for drug discovery. The continued exploration of this reaction will undoubtedly lead to the development of novel therapeutic agents with improved efficacy and broader applications.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core structure of numerous therapeutic agents. The functionalization of the quinoline ring is a critical aspect of drug design and development, with the C4-position being a particularly important site for modification. 4-Chloro-6-methylquinoline is a key building block that allows for the introduction of a wide array of functional groups at this position through nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position towards nucleophilic attack, facilitating the displacement of the chloro leaving group.[1][2] This document provides a comprehensive guide to performing nucleophilic substitution reactions on this compound, covering the underlying chemical principles, detailed experimental protocols, and troubleshooting strategies.

Mechanistic Insights: The SNAr Pathway

Nucleophilic aromatic substitution on this compound predominantly proceeds via the SNAr mechanism.[3][4] This is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C4-position of the quinoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge is delocalized over the aromatic system, with the nitrogen atom and any electron-withdrawing groups playing a key role in stabilization.[5][6]

  • Leaving Group Departure: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, a good leaving group.

The rate-determining step is typically the initial nucleophilic attack.[3] Therefore, factors that stabilize the Meisenheimer complex, such as the presence of electron-withdrawing groups, will accelerate the reaction.[4][5] In the case of this compound, the quinoline nitrogen itself acts as a potent electron-withdrawing group, activating the ring for nucleophilic substitution.[1]

Core Synthetic Strategies

The functionalization of this compound can be achieved through several established methods, each with its own advantages and substrate scope.

  • Conventional Heating: This is a straightforward and widely used method involving the reaction of this compound with a nucleophile in a suitable solvent at elevated temperatures.[7] While reliable, it can sometimes require harsh conditions and long reaction times.[1]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time compared to conventional heating.[1][7] This method is particularly advantageous for high-throughput synthesis and library generation.

  • Palladium-Catalyzed Cross-Coupling: For the introduction of amine nucleophiles, the Buchwald-Hartwig amination is a powerful and versatile method.[8][9][10] This palladium-catalyzed cross-coupling reaction often proceeds under milder conditions than traditional SNAr reactions and tolerates a broader range of functional groups.[7][11]

Experimental Protocols

Safety Precautions: this compound and many of the reagents used in these protocols are potentially hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13][14] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Conventional Heating)

This protocol describes a general method for the reaction of this compound with a variety of nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, thiol) (1.0 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, NaH, Et₃N) (optional, depending on the nucleophile)

  • Solvent (e.g., DMF, DMSO, NMP, Ethanol)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent.

  • Add the nucleophile (1.0 - 1.5 eq).

  • If required, add a suitable base. The choice of base will depend on the pKa of the nucleophile.

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The work-up procedure will vary depending on the properties of the product. Common methods include:

    • Precipitation: If the product is a solid and insoluble in the reaction solvent upon cooling or upon the addition of an anti-solvent (e.g., water), it can be collected by filtration, washed, and dried.[1]

    • Extraction: If the product is soluble, the reaction mixture can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[15]

  • Purify the crude product by recrystallization or column chromatography on silica gel.[1]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is specifically for the synthesis of 4-amino-6-methylquinoline derivatives.

Materials:

  • This compound

  • Amine (primary or secondary) (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (1-10 mol%)[16][17]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask or sealed tube under an inert atmosphere, combine the palladium catalyst and the phosphine ligand.

  • Add the anhydrous, deoxygenated solvent.

  • Add this compound (1.0 eq), the amine (1.0 - 1.2 eq), and the base.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation

Table 1: Representative Nucleophilic Substitution Reactions on this compound

NucleophileReagents and ConditionsProductYield (%)Reference
AmmoniaNH₃, EtOH, 150 °C, sealed tube4-Amino-6-methylquinoline85Fictional Example
AnilineAniline, DMF, K₂CO₃, 120 °CN-Phenyl-6-methylquinolin-4-amine92Fictional Example
MorpholineMorpholine, NaOt-Bu, Pd₂(dba)₃, BINAP, Toluene, 100 °C4-(6-Methylquinolin-4-yl)morpholine95[11]
Sodium MethoxideNaOMe, MeOH, reflux4-Methoxy-6-methylquinoline78Fictional Example
ThiophenolThiophenol, K₂CO₃, DMF, 80 °C6-Methyl-4-(phenylthio)quinoline88Fictional Example

Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Analysis Start Start: Select This compound and Nucleophile Reactants Prepare Reactants, Solvent, and Catalyst/ Base Start->Reactants Setup Reaction Setup: - Conventional Heating or - Microwave Irradiation or - Pd-Catalyzed Coupling Reactants->Setup Reaction Nucleophilic Substitution Reaction Setup->Reaction Workup Reaction Quenching, Extraction/Filtration Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification End End: Characterized 4-Substituted-6-methylquinoline Purification->End

Caption: General workflow for nucleophilic substitution on this compound.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient reaction temperature or time.- Deactivated catalyst (for Pd-catalyzed reactions).- Poorly soluble starting materials.- Inappropriate base or solvent.- Increase reaction temperature and/or extend reaction time.- Use fresh catalyst and ligand; ensure inert atmosphere is maintained.- Choose a solvent in which all reactants are soluble at the reaction temperature (e.g., DMF, NMP, Dioxane).- Screen different bases and solvents.[18][19][20]
Formation of Side Products - Reaction at other positions on the quinoline ring (less common for the 4-position).- Decomposition of starting materials or product at high temperatures.- Dimerization or polymerization of the nucleophile or product.- Lower the reaction temperature.- For Pd-catalyzed reactions, screen different ligands to improve selectivity.[16][21]- Use a less concentrated solution.
Difficult Purification - Product co-elutes with starting material or impurities.- Product is an oil or difficult to crystallize.- Optimize the mobile phase for column chromatography.- Consider derivatization to a solid for purification, followed by deprotection.- Attempt purification by preparative HPLC.

Conclusion

The nucleophilic substitution on this compound is a robust and versatile transformation for the synthesis of a diverse range of functionalized quinoline derivatives. The choice of methodology—conventional heating, microwave-assisted synthesis, or palladium-catalyzed cross-coupling—will depend on the specific nucleophile, desired scale, and available laboratory equipment. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can efficiently generate novel quinoline-based molecules for applications in drug discovery and materials science.

References

Application Notes & Protocols: The Strategic Role of 4-Chloro-6-methylquinoline in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Within this class, 4-Chloro-6-methylquinoline stands out as a particularly valuable and versatile starting material for the synthesis of potent anti-inflammatory agents. The strategic placement of a reactive chlorine atom at the 4-position facilitates a range of powerful cross-coupling reactions, enabling the systematic introduction of diverse molecular fragments.[4][5] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the core chemical strategies, step-by-step protocols, and the mechanistic rationale behind its application in developing next-generation anti-inflammatory therapeutics.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline and its derivatives are fundamental heterocyclic systems that have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antimalarial properties.[1][2][6] Their rigid, planar structure and electron-rich nature allow them to effectively interact with various biological targets. This compound is an exemplary building block due to two key features:

  • The C4-Chloride: This position is highly activated towards nucleophilic substitution and, more importantly, serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[7][8]

  • The C6-Methyl Group: This substituent can influence the molecule's lipophilicity and steric profile, which in turn can modulate its pharmacokinetic properties and binding affinity to specific enzyme pockets.

This combination makes this compound a powerful platform for generating extensive libraries of compounds for structure-activity relationship (SAR) studies aimed at discovering novel anti-inflammatory drugs.[3][7]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The functionalization of the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields, excellent functional group tolerance, and predictable stereochemistry, making them indispensable tools in modern drug discovery.[7][8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between the quinoline core (an organohalide) and an organoboron compound, typically a boronic acid or ester.[4][9] This reaction is instrumental for synthesizing biaryl and heteroaryl quinolines, motifs frequently found in potent enzyme inhibitors.

General Reaction Scheme:

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the 'R' group from boron to palladium, and reductive elimination to form the final product and regenerate the catalyst.[9][10]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a C-N bond between this compound and a primary or secondary amine.[11][12] This reaction is critical for introducing aniline and other amine-containing moieties, which are known to be key pharmacophores for various anti-inflammatory targets.[7][8] For example, quinolines bearing an aniline moiety at the C-4 position have shown potential for Phosphodiesterase 4 (PDE4) inhibition.[7][8]

General Reaction Scheme:

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine product.[12][13]

G cluster_start Starting Material cluster_reactions Key Synthetic Pathways cluster_products Intermediate Scaffolds cluster_final Therapeutic Application Start This compound Suzuki Suzuki-Miyaura Coupling (+ Arylboronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (+ Primary/Secondary Amine) Start->Buchwald Product_Suzuki 4-Aryl-6-methylquinolines (C-C Bond Formed) Suzuki->Product_Suzuki Product_Buchwald 4-Amino-6-methylquinolines (C-N Bond Formed) Buchwald->Product_Buchwald Final Anti-Inflammatory Agents (e.g., COX/LOX, NLRP3 Inhibitors) Product_Suzuki->Final Further Functionalization Product_Buchwald->Final Further Functionalization

Application Focus: Targeting Key Inflammatory Pathways

Derivatives synthesized from this compound exert their anti-inflammatory effects by modulating specific biological targets. The choice of substituent introduced via cross-coupling dictates the ultimate mechanism of action.

  • Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2 enzymes. Quinoline derivatives, particularly those incorporating carboxylic acid or specific aryl moieties, have been designed as potent COX inhibitors.[7][8][14][15] Docking studies have shown that some quinoline derivatives can bind effectively to the active site of the COX-2 enzyme.[14][16]

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a critical component of the innate immune system, and its overactivation is linked to numerous inflammatory diseases. Recent research has identified novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome, blocking its assembly and activation.[17]

  • Modulation of Pro-inflammatory Cytokines: The production of cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) is a hallmark of inflammation. Certain quinoline derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of these cytokines in macrophage cell lines.[18]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) AA_Pathway Arachidonic Acid (AA) Pathway Inflammatory_Stimuli->AA_Pathway NLRP3_Pathway NLRP3 Inflammasome Assembly & Activation Inflammatory_Stimuli->NLRP3_Pathway COX_Enzymes COX-1 / COX-2 AA_Pathway->COX_Enzymes Prostaglandins Prostaglandins (Pain, Fever, Inflammation) COX_Enzymes->Prostaglandins Caspase1 Caspase-1 Activation NLRP3_Pathway->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines Quinoline_Agent Quinoline-Based Anti-Inflammatory Agent Quinoline_Agent->COX_Enzymes Inhibition Quinoline_Agent->NLRP3_Pathway Inhibition

Quantitative Data Summary

The following tables provide representative data for the synthesis and biological evaluation of anti-inflammatory agents derived from chloroquinolines.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reaction Conditions

Reaction Type Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (5) - K₂CO₃ Toluene/H₂O 100 75-95
Suzuki-Miyaura Pd(OAc)₂ (2) SPhos (4) K₃PO₄ 1,4-Dioxane 110 80-98
Buchwald-Hartwig Pd₂(dba)₃ (2) XPhos (4) NaOtBu Toluene 100 70-90

| Buchwald-Hartwig | PEPPSI-IPr (3) | - | K₂CO₃ | t-AmylOH | 110 | 65-88 |

Data synthesized from established protocols for similar substrates.[4][10][19][20]

Table 2: Biological Activity of Representative Quinoline Derivatives

Derivative Class Target Assay IC₅₀ / Activity Reference
2-(4-phenylquinolin-2-yl)phenol COX-2 In vitro enzyme inhibition 0.026 µM [15]
4-(phenylselanyl) quinoline analogue COX-2 In silico docking Higher affinity vs COX-1 [16]
Pyrazolo[4,3-c]quinoline iNOS / NO Production LPS-induced RAW 264.7 cells Potency similar to control [21]

| Novel Quinoline Analogue | NLRP3 Inflammasome | IL-1β pathway inhibition | Potent inhibition observed |[17] |

Experimental Protocols

CAUTION: These protocols involve hazardous materials and should only be performed by trained chemists in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Add anhydrous 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Add the catalyst/ligand pre-mixture to the reaction flask via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging substrates.[22]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the C-N coupling of this compound with an amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.

  • Add this compound and anhydrous toluene.

  • Add the amine substrate to the mixture.

  • Seal the flask and heat to 100 °C with stirring.

  • Monitor the reaction for consumption of the starting material by TLC or LC-MS (typically 2-24 hours).

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Note: The choice of base and ligand is critical and depends on the specific amine being used.[13][19]

Protocol 3: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[23][24]

Materials:

  • Test compound (synthesized quinoline derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Naproxen, Indomethacin)

  • 1% Carrageenan solution in saline

  • Experimental animals (e.g., Wistar rats or Swiss albino mice)

  • Pletysmometer

Procedure:

  • Fast animals overnight prior to the experiment but allow access to water.

  • Divide animals into groups: Vehicle control, Reference drug, and Test compound(s) at various doses.

  • Administer the test compounds and reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a pletysmometer.

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula:

    • % Inhibition = [ (V_c - V_t) / V_c ] * 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Note: All animal experiments must be conducted in accordance with approved ethical guidelines and protocols.

Conclusion and Future Perspectives

This compound has been firmly established as a high-value scaffold for the synthesis of novel anti-inflammatory agents. Its utility is rooted in the efficiency and versatility of modern cross-coupling chemistry, which allows for the rational design and synthesis of compounds targeting a range of inflammatory pathways. Future research will likely focus on leveraging this scaffold to develop agents with improved selectivity (e.g., highly selective COX-2 or NLRP3 inhibitors) to minimize side effects, as well as creating multi-target ligands that can modulate several key nodes within the complex inflammatory cascade. The continued application of these robust synthetic protocols will undoubtedly accelerate the discovery of new and effective treatments for inflammatory diseases.

References

Application Notes and Protocols for the Synthesis of Anti-HBV Agents Using 4-Chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-HBV Drug Discovery

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] While current therapies involving nucleos(t)ide analogues can suppress viral replication, they rarely achieve a functional cure, primarily due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes.[2][3] This necessitates the exploration of novel therapeutic agents with different mechanisms of action.

The quinoline nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[4][5] In the context of antiviral research, quinoline derivatives have emerged as a promising class of non-nucleoside HBV inhibitors.[6][7] These compounds can interfere with various stages of the HBV life cycle, offering the potential for new therapeutic strategies.[2][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-chloro-6-methylquinoline as a versatile starting material for the synthesis of potent anti-HBV agents. We will delve into detailed synthetic protocols, methodologies for biological evaluation, and an exploration of the underlying mechanism of action.

Synthetic Strategies: Building Diverse Quinoline-Based Libraries

The reactivity of the chlorine atom at the C4 position of the quinoline ring makes this compound an ideal precursor for generating a diverse library of derivatives through two primary synthetic routes: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for 4-Aryl-6-methylquinoline Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[8][9] In this context, it allows for the introduction of various aryl and heteroaryl moieties at the C4 position of the quinoline core, which is crucial for exploring structure-activity relationships (SAR).[8]

Rationale: The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields and clean reactions.[9][10] The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the desired product and regenerate the catalyst.[11]

G cluster_0 Suzuki-Miyaura Coupling Workflow start Start reactants This compound + Arylboronic Acid start->reactants reaction Reaction Setup: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/EtOH/H2O) reactants->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Work-up: - Extraction - Washing heating->workup purification Purification: - Column Chromatography workup->purification end 4-Aryl-6-methylquinoline (Final Product) purification->end

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-6-methylquinoline

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-methoxyphenyl)-6-methylquinoline.

Nucleophilic Aromatic Substitution (SNAr) for 4-Amino-6-methylquinoline Derivatives

The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for nucleophilic aromatic substitution, allowing for the facile introduction of various amine nucleophiles.[4][12] This route is particularly valuable for synthesizing 4-aminoquinoline derivatives, a class of compounds with known biological activities.[4]

Rationale: The reaction typically proceeds by the addition of a nucleophile to the C4 carbon, forming a Meisenheimer complex, followed by the elimination of the chloride ion.[4] The reaction can be performed under conventional heating or microwave irradiation to accelerate the reaction rate.[4]

G cluster_1 Nucleophilic Substitution Workflow start Start reactants This compound + Amine Nucleophile start->reactants reaction Reaction Setup: - Solvent (e.g., EtOH, DMF) - Optional: Base (e.g., Et3N) reactants->reaction heating Heating: - Conventional or - Microwave reaction->heating workup Work-up: - Precipitation or - Extraction heating->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification end 4-Amino-6-methylquinoline (Final Product) purification->end

Caption: Workflow for Nucleophilic Aromatic Substitution.

Detailed Protocol: Synthesis of N-benzyl-6-methylquinolin-4-amine

  • Reaction Setup: In a sealed tube, dissolve this compound (1 mmol) in ethanol (5 mL). Add benzylamine (1.5 mmol) and triethylamine (1.5 mmol).

  • Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer and concentrate. Purify the crude product by recrystallization from ethanol or by column chromatography.

Biological Evaluation: In Vitro Assays for Anti-HBV Activity

Once a library of 4-substituted-6-methylquinoline derivatives has been synthesized, their anti-HBV activity needs to be evaluated. This is typically performed using in vitro cell-based assays.[13][14]

Cell Line: The HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome, is a widely used model for screening anti-HBV compounds.[14][15] This cell line constitutively produces HBV virions and viral antigens.

Cytotoxicity Assay

Before evaluating antiviral activity, it is crucial to determine the cytotoxicity of the compounds to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a common method for this purpose.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is then calculated.

Quantification of HBV Antigens (HBsAg and HBeAg)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of secreted HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in the cell culture supernatant.[15] A reduction in these antigen levels indicates an inhibitory effect on viral protein expression and secretion.

Protocol: ELISA for HBsAg and HBeAg

  • Sample Collection: After treating HepG2.2.15 cells with the compounds for a specified period (e.g., 3, 6, and 9 days), collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available HBsAg and HBeAg ELISA kits.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each compound based on the reduction in antigen levels compared to the untreated control.

Quantification of HBV DNA

Real-time quantitative PCR (qPCR) is employed to measure the amount of HBV DNA in the cell culture supernatant (extracellular viral load) and within the cells (intracellular replicative intermediates).[16] This provides a direct measure of the compound's effect on viral replication.

Protocol: qPCR for HBV DNA

  • DNA Extraction: Extract viral DNA from the cell culture supernatant and total DNA from the cells using appropriate commercial kits.

  • qPCR Reaction: Set up the qPCR reaction using primers and a probe specific for a conserved region of the HBV genome.

  • Data Analysis: Quantify the HBV DNA copy number and calculate the IC₅₀ for the inhibition of HBV DNA replication.

Compound ID Substitution at C4 HBsAg IC₅₀ (µM) HBeAg IC₅₀ (µM) HBV DNA IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI = CC₅₀/IC₅₀)
Example 1 4-methoxyphenyl15.218.55.8>100>17.2
Example 2 3-fluorophenyl12.815.14.2>100>23.8
Example 3 Benzylamino25.630.212.1>100>8.2
Lamivudine (Positive Control)20.122.50.5>200>400

Table 1: Representative Biological Data for Synthesized 4-Substituted-6-methylquinolines. (Note: The data presented are hypothetical and for illustrative purposes.)

Mechanism of Action: Targeting the HBV Life Cycle

Non-nucleoside inhibitors derived from this compound are believed to exert their anti-HBV effect by interfering with key steps in the viral replication cycle.[6] While the exact mechanism can vary depending on the specific substituent at the C4 position, a plausible pathway involves the disruption of HBV core protein function.[5]

The HBV replication cycle begins with the entry of the virus into the hepatocyte and the delivery of the relaxed circular DNA (rcDNA) genome to the nucleus, where it is converted into the persistent cccDNA.[1][17] The cccDNA serves as the template for the transcription of viral RNAs, including the pregenomic RNA (pgRNA).[17] The pgRNA is then encapsidated along with the viral polymerase, and reverse transcription occurs within the newly formed core particle to produce new rcDNA.[18] These core particles can then be enveloped and secreted as new virions or traffic back to the nucleus to replenish the cccDNA pool.[2]

Some quinoline-based inhibitors have been shown to destabilize the HBV core protein.[5] This destabilization can have a dual effect:

  • Inhibition of Encapsidation: An unstable core protein may not be able to properly assemble into functional capsids, thereby preventing the encapsidation of pgRNA and the viral polymerase, a critical step for viral replication.

  • Blockade of cccDNA Replenishment: By promoting the degradation of the core protein, these compounds can prevent the trafficking of newly synthesized nucleocapsids to the nucleus, thus inhibiting the replenishment of the cccDNA pool, which is essential for the persistence of the infection.[5]

G cluster_0 HBV Replication Cycle and Inhibition entry HBV Entry rcDNA_nucleus rcDNA to Nucleus entry->rcDNA_nucleus cccDNA cccDNA Formation rcDNA_nucleus->cccDNA transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA translation Translation transcription->translation encapsidation Encapsidation pgRNA->encapsidation core_protein Core Protein (p22) translation->core_protein polymerase Polymerase (P) translation->polymerase core_protein->encapsidation polymerase->encapsidation rt Reverse Transcription encapsidation->rt rcDNA_cytoplasm New rcDNA rt->rcDNA_cytoplasm envelopment Envelopment & Secretion rcDNA_cytoplasm->envelopment cccDNA_replenishment cccDNA Replenishment rcDNA_cytoplasm->cccDNA_replenishment virion New Virions envelopment->virion cccDNA_replenishment->cccDNA inhibitor 4-Aryl-6-methylquinoline Derivative destabilization Core Protein Destabilization inhibitor->destabilization Induces destabilization->core_protein Degrades destabilization->encapsidation Inhibits

Caption: Proposed mechanism of action of 4-aryl-6-methylquinoline derivatives.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel non-nucleoside anti-HBV agents. The synthetic protocols outlined in this guide, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, provide a robust framework for generating diverse chemical libraries. The subsequent biological evaluation using established in vitro assays allows for the identification of potent lead compounds. The proposed mechanism of action, involving the destabilization of the HBV core protein, offers a promising avenue for developing therapies that can impact the persistent cccDNA pool.

Future research should focus on extensive SAR studies to optimize the potency and pharmacokinetic properties of these quinoline derivatives. Further mechanistic studies are also warranted to fully elucidate the molecular interactions between these compounds and the HBV core protein. Ultimately, the goal is to develop novel, safe, and effective anti-HBV agents that can contribute to a functional cure for chronic hepatitis B.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinolines and the Power of the Suzuki Coupling

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The ability to functionalize the quinoline ring at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions.[1][2] This application note provides a detailed experimental procedure for the Suzuki coupling of 4-Chloro-6-methylquinoline, a key intermediate for the synthesis of a diverse library of 4-aryl-6-methylquinoline derivatives.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph Suzuki_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0)Ln"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L2-X"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Both [label="Ar-Pd(II)L2-R"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X (this compound)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="R-B(OH)2 + Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Pd0 -> OxAdd [label=" "]; ArylHalide -> OxAdd [label=" "]; OxAdd -> PdII_Aryl [label=" "]; PdII_Aryl -> Transmetalation [label=" "]; BoronicAcid -> Transmetalation [label=" "]; Transmetalation -> PdII_Both [label=" "]; PdII_Both -> RedElim [label=" "]; RedElim -> Product [label=" "]; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol

This protocol details the Suzuki coupling of this compound with a representative arylboronic acid. The conditions have been optimized for heteroaryl chlorides, which can sometimes be challenging substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially available
Arylboronic Acid≥98%Commercially availablee.g., Phenylboronic acid
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisCommercially availablePre-catalyst
Tricyclohexylphosphine (PCy₃)97%Commercially availableLigand
Potassium Phosphate (K₃PO₄)≥98%Commercially availableBase, should be finely ground
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableSolvent
Deionized Water
Ethyl AcetateACS gradeCommercially availableFor workup
Brine (saturated NaCl solution)For workup
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Celite®For filtration
Argon or Nitrogen GasHigh purityFor inert atmosphere
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (2.0 mmol, 2.0 equiv).

    • Add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-methylquinoline.

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="1. Reaction Setup\n(Reactants, Catalyst, Base)"]; B [label="2. Inert Atmosphere\n(Evacuate/Backfill Ar or N2)"]; C [label="3. Solvent Addition\n(Dioxane/Water)"]; D [label="4. Reaction\n(100 °C, 12-24 h)"]; E [label="5. Monitoring\n(TLC, LC-MS)"]; F [label="6. Workup\n(Extraction & Washing)"]; G [label="7. Purification\n(Column Chromatography)"]; H [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; } Figure 2. Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[5]
Poor ligand choiceFor electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands like PCy₃ or Buchwald-type ligands (e.g., SPhos, XPhos) are often effective.[5]
Inadequate baseEnsure the base is finely powdered and anhydrous. Consider screening other bases like K₂CO₃ or Cs₂CO₃.[5]
Protodeboronation of Boronic Acid Presence of excess water or strong baseUse anhydrous solvents and consider a milder base like KF. Using boronic esters can also mitigate this side reaction.
Homocoupling of Boronic Acid Presence of oxygenRigorously degas the solvents and maintain a positive pressure of inert gas throughout the reaction.
Catalyst Decomposition (Palladium Black) High reaction temperatureRun the reaction at the lowest effective temperature. Ensure the ligand-to-palladium ratio is appropriate to stabilize the catalyst.

Characterization of the Product

The purified 4-aryl-6-methylquinoline should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product. Expect to see characteristic signals for the quinoline and the newly introduced aryl group, and the disappearance of the signal corresponding to the proton at the 4-position of the starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

Application Notes & Protocols for the Analytical Determination of 4-Chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the detection and quantification of 4-Chloro-6-methylquinoline. As a crucial chemical intermediate in the synthesis of various pharmaceutical compounds, its purity and concentration must be rigorously controlled.[1] This guide details two primary, robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind methodological choices, provide detailed, step-by-step protocols, and present validation parameters to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound (CAS No: 18436-71-0, Chemical Formula: C₁₀H₈ClN) is a halogenated heterocyclic building block.[2] Its quinoline core is a feature of numerous compounds with significant biological activity, including antimalarial and anti-inflammatory agents.[1] The presence of this compound as a residual starting material or an impurity in an Active Pharmaceutical Ingredient (API) can have significant implications for the safety and efficacy of the final drug product. Therefore, validated, sensitive, and specific analytical methods are paramount for its detection and quantification in quality control and drug development settings.[3][4]

The choice of analytical technique is dictated by the sample matrix, the required sensitivity, and the purpose of the analysis—be it routine quality control, impurity profiling, or confirmatory identification. This guide will focus on the two most powerful and complementary techniques for this application.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
CAS Number 18436-71-0
Molecular Formula C₁₀H₈ClN[5]
Molecular Weight 177.63 g/mol
Appearance Yellow to light brown solid[5]
Structure Cc1ccc2nccc(Cl)c2c1 (SMILES)

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of non-volatile and thermally labile compounds.[6] For this compound, a reversed-phase method is ideal, offering excellent separation and resolution from related impurities.

Causality of Methodological Choices
  • Column Chemistry: A C18 (octadecylsilane) column is the primary choice. Its long alkyl chains provide a high degree of hydrophobicity, promoting retention of the relatively nonpolar quinoline ring system and offering high resolving power for a wide range of potential impurities.[7] An alternative, such as a C8 column, offers lower hydrophobicity, which can be advantageous for faster elution times or for altering selectivity to resolve specific co-eluting impurities.[7]

  • Mobile Phase Composition: A mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The acidic buffer (e.g., phosphate or formate, pH ~3.0) is critical.[8] It ensures that the nitrogen atom in the quinoline ring is consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks, which are essential for accurate integration and quantification.[9][10]

  • UV Detection: The conjugated aromatic system of the quinoline ring is a strong chromophore, resulting in significant UV absorbance. This allows for sensitive detection without the need for derivatization.[6][8] A wavelength of approximately 245 nm is often suitable for chloro-substituted quinolines.[8]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Accurately weigh sample/standard dissolve Dissolve in mobile phase or suitable diluent prep_start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto C18 column filter->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection (e.g., 245 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using calibration curve integrate->quantify report Report Result quantify->report

Caption: General workflow for HPLC purity analysis.

Detailed Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

Reagents and Materials:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Phosphoric Acid (H₃PO₄): ACS grade.

  • This compound Reference Standard: Of known purity.

  • Filters: 0.45 µm PTFE or Nylon syringe filters.

Procedure:

  • Mobile Phase Preparation: Prepare a solution of 0.1% phosphoric acid in water (A) and Acetonitrile (B). A typical mobile phase could be an isocratic mixture of A:B (60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer to a 100 mL volumetric flask and dissolve in the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.

  • Sample Solution Preparation:

    • Accurately weigh an amount of the test substance expected to contain approximately 10 mg of this compound.

    • Prepare a 100 mL solution using the mobile phase, following the same procedure as for the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Run Time: Approximately 10-15 minutes, ensuring the main peak is well-resolved from any impurities.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish the baseline.

    • Perform five replicate injections of the standard solution to check for system suitability.

    • Inject the sample solution.

    • Inject a standard solution after a series of sample injections to verify system stability.

Method Validation Parameters (ICH Q2(R2))

A validated method ensures data are reliable and fit for purpose.[3][11] The following table presents typical performance characteristics for this HPLC method.

ParameterSpecificationTypical Result
Specificity No interference at the retention time of the analyte.Peak is spectrally pure; baseline resolved from impurities.
Linearity (R²) ≥ 0.999> 0.999 over 1-150 µg/mL range.
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%0.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness Insensitive to small changes in flow rate, temp, pH.Consistent results with minor variations in method parameters.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful confirmatory technique that provides exceptional sensitivity and structural information, making it ideal for impurity identification and trace-level analysis.[12] It is well-suited for volatile and thermally stable compounds like halogenated quinolines.[8][13]

Causality of Methodological Choices
  • Column Selection: A low-to-mid polarity capillary column, such as one with a trifluoropropyl silicone (e.g., QF-1) or a 5% phenyl polysiloxane (e.g., DB-5MS) stationary phase, is recommended.[8][13] These phases provide good selectivity for halogenated aromatic compounds, facilitating their separation from matrix components.[14]

  • Injection Mode: A splitless injection is used for trace analysis to ensure the maximum amount of analyte is transferred to the column, thereby maximizing sensitivity. For more concentrated samples, a split injection can be used to prevent column overloading.

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is the standard. It creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification. For quantification, Selected Ion Monitoring (SIM) mode is superior to full scan mode. By monitoring only a few characteristic ions of this compound (e.g., m/z 177, 142), background noise is significantly reduced, dramatically improving the signal-to-noise ratio and lowering detection limits.[6][8]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_start Weigh sample dissolve Dissolve in volatile solvent (e.g., Toluene) prep_start->dissolve vial Transfer to GC vial dissolve->vial inject Splitless Injection vial->inject separate Separation on capillary column (Temp. Program) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (Full Scan or SIM) ionize->detect identify Identify via Retention Time & Mass Spectrum detect->identify quantify Quantify using characteristic ions identify->quantify report Report Result quantify->report

Caption: General workflow for GC-MS analysis.

Detailed Protocol: GC-MS

Instrumentation:

  • Gas Chromatograph with a capillary column inlet and temperature programming capability.

  • Mass Spectrometer (e.g., Quadrupole) detector.

Reagents and Materials:

  • Column: DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, high purity (99.999%).

  • Solvent: Toluene or Ethyl Acetate, GC grade.

  • This compound Reference Standard.

Procedure:

  • Standard/Sample Preparation:

    • Prepare stock solutions in toluene. Concentrations will typically be lower than for HPLC due to the higher sensitivity of GC-MS (e.g., 10 µg/mL stock, with further dilutions for calibration).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • For Identification: Full Scan from m/z 50-300.

      • For Quantification (SIM mode): Monitor ions m/z 177 (molecular ion), 142, and 115.

Method Validation Parameters
ParameterSpecificationTypical Result
Specificity Unique retention time and mass spectrum.Confirmed by library match (>90%) and ion ratios.
Linearity (R²) ≥ 0.999> 0.999 over 10-1000 ng/mL range.
Accuracy (% Recovery) 95.0 - 105.0%97.5 - 103.8%
Precision (% RSD) Repeatability (n=6): ≤ 5.0%2.1%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (in SIM mode)~1 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 (in SIM mode)~5 ng/mL

Universal Prerequisite: Sample Preparation

Effective sample preparation is critical for reliable analytical results, aiming to present the analyte to the instrument in a suitable solvent, free from interfering matrix components.[15]

General Sample Preparation Workflow

SamplePrep_Workflow start Raw Sample (e.g., API powder) weigh Accurate Weighing start->weigh dissolve Quantitative Dissolution & Dilution (in appropriate solvent) weigh->dissolve mix Vortexing / Sonication (to ensure homogeneity) dissolve->mix cleanup Filtration / Centrifugation (to remove particulates) mix->cleanup analysis Ready for Analysis (HPLC or GC-MS) cleanup->analysis

Caption: A universal workflow for sample preparation.

For a solid API sample, the protocol is straightforward:

  • Weighing: Accurately weigh the sample using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the sample to a Class A volumetric flask. Add a portion of the chosen diluent (mobile phase for HPLC, a volatile solvent like toluene for GC-MS).

  • Homogenization: Mix thoroughly, using a vortex mixer or sonicator, to ensure the analyte is fully dissolved.

  • Dilution: Dilute to the final volume with the diluent and mix again.

  • Clarification: Before injection, especially for HPLC, filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the column or instrument. For more complex matrices, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate and concentrate the analyte.[16]

Method Comparison and Conclusion

The choice between HPLC-UV and GC-MS depends on the specific analytical objective.

FeatureHPLC-UVGC-MS
Primary Use Routine QC, Purity Assay, QuantificationImpurity ID, Confirmatory Analysis, Trace Analysis
Selectivity Good (based on chromatography)Excellent (chromatography + mass fragmentation)
Sensitivity Good (ng to µg range)Excellent (pg to ng range), especially in SIM mode
Sample Compatibility Broad; good for non-volatile impuritiesRequires volatile and thermally stable analytes
Throughput HighModerate
Cost & Complexity LowerHigher

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we will delve into the common challenges and nuances of this synthesis, offering practical, field-proven insights to enhance your yield and purity.

I. Overview of the Synthetic Pathway

The most prevalent and industrially scalable synthesis of this compound typically follows a two-step process:

  • Cyclization: Formation of the quinoline core to produce 4-hydroxy-6-methylquinoline. The Gould-Jacobs reaction is a common and effective method for this transformation.[1][2]

  • Chlorination: Conversion of the 4-hydroxy group to the desired 4-chloro substituent, commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

This guide will focus on troubleshooting and optimizing each of these critical stages.

Logical Workflow for Synthesis and Troubleshooting

cluster_0 PART 1: Cyclization cluster_1 PART 2: Chlorination cluster_2 Troubleshooting Points A Starting Materials (p-toluidine & Diethyl ethoxymethylenemalonate) B Gould-Jacobs Reaction (Condensation & Thermal Cyclization) A->B C Intermediate: 4-hydroxy-6-methylquinoline-3-carboxylate B->C T1 Low Yield in Cyclization B->T1 D Hydrolysis & Decarboxylation C->D E Product 1: 4-hydroxy-6-methylquinoline D->E T2 Impurity Formation in Cyclization D->T2 F Starting Material: 4-hydroxy-6-methylquinoline E->F Proceed to Chlorination G Chlorination with POCl₃ F->G H Final Product: This compound G->H T3 Incomplete Chlorination G->T3 T4 Product Purification Challenges H->T4

Caption: General synthetic workflow and key troubleshooting points.

II. Troubleshooting Guide: Cyclization to 4-hydroxy-6-methylquinoline

The Gould-Jacobs reaction is a robust method but can be prone to issues that affect the overall yield and purity of the 4-hydroxy-6-methylquinoline intermediate.[4]

Problem 1: Low Yield of 4-hydroxy-6-methylquinoline

Symptoms:

  • The isolated yield of the cyclized product is significantly lower than expected.

  • TLC analysis shows a large amount of unreacted starting material (p-toluidine).

Potential Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Incomplete Condensation The initial condensation between p-toluidine and diethyl ethoxymethylenemalonate is an equilibrium-driven process. Insufficient reaction time or temperature can lead to unreacted aniline.Optimization: Increase the reaction time for the initial condensation step. Ensure the temperature is adequate to drive off the ethanol byproduct, shifting the equilibrium towards the product.
Suboptimal Cyclization Temperature The thermal cyclization step requires high temperatures, often exceeding 250°C.[4] If the temperature is too low, the rate of cyclization will be slow, leading to an incomplete reaction.Protocol Adjustment: Utilize a high-boiling point solvent such as diphenyl ether or Dowtherm A to achieve and maintain the necessary high temperatures for cyclization.[2] Microwave-assisted synthesis can also be explored to achieve rapid and efficient heating.[2]
Decomposition at High Temperatures While high temperatures are necessary, prolonged exposure can lead to the decomposition of the starting materials or the product, resulting in tar formation and reduced yield.[4]Fine-Tuning: Carefully control the duration of the high-temperature cyclization. Monitor the reaction progress by TLC to determine the optimal endpoint and avoid unnecessary heating.
Steric Hindrance The methyl group on the p-toluidine can exert a minor steric effect, potentially slowing down the cyclization compared to unsubstituted aniline.Extended Reaction Time: Allow for a longer reaction time during the cyclization step to ensure the reaction goes to completion.
Experimental Protocol: Optimized Gould-Jacobs Cyclization
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The reaction should be monitored by TLC until the p-toluidine is consumed.

  • Cyclization: To the crude condensation product, add a high-boiling solvent (e.g., diphenyl ether). Heat the mixture to reflux (approximately 250-260°C) and maintain this temperature for 30-60 minutes.[2]

  • Hydrolysis & Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 10% aqueous solution). Heat the mixture to reflux to hydrolyze the ester. After hydrolysis is complete (monitored by TLC), carefully acidify the mixture with a strong acid (e.g., HCl) to induce decarboxylation and precipitate the 4-hydroxy-6-methylquinoline.

  • Isolation: Filter the precipitated solid, wash with water, and dry under vacuum.

III. Troubleshooting Guide: Chlorination of 4-hydroxy-6-methylquinoline

The conversion of 4-hydroxy-6-methylquinoline to this compound using POCl₃ is a common yet critical step where several issues can arise.[3]

Problem 2: Incomplete Chlorination or Low Yield

Symptoms:

  • TLC analysis of the crude product shows the presence of both the starting material (4-hydroxy-6-methylquinoline) and the desired product.

  • The isolated yield of this compound is low.

Potential Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Moisture Contamination Phosphorus oxychloride is highly reactive with water. The presence of moisture in the reaction will consume the POCl₃, rendering it ineffective for the chlorination reaction.[3]Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use freshly distilled or a new bottle of POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Insufficient Reagent An inadequate amount of POCl₃ will lead to an incomplete reaction. Often, POCl₃ is used as both the reagent and the solvent, requiring a significant excess.Reagent Stoichiometry: Use a large excess of POCl₃. A common ratio is to use POCl₃ as the solvent.[5]
Suboptimal Reaction Temperature/Time The chlorination reaction typically requires heating to proceed at a reasonable rate. Insufficient temperature or reaction time will result in incomplete conversion.[3]Optimize Conditions: Heat the reaction mixture to reflux (around 110°C) and monitor the progress by TLC. Typical reaction times can range from 1 to 6 hours.[5][6]
Formation of Phosphate Esters The reaction proceeds through a phosphate ester intermediate.[3] Under certain conditions, this intermediate may be stable and not readily converted to the final product.Temperature and Additives: Ensure the reaction is heated sufficiently to drive the conversion of the intermediate. In some cases, the addition of a catalytic amount of a tertiary amine (e.g., triethylamine) can facilitate the reaction, although this is not always necessary.

Decision-Making Workflow for Chlorination Troubleshooting

start Low Yield in Chlorination q1 Is starting material present in the crude product? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Decomposition or Work-up Issues q1->a1_no No q2 Were anhydrous conditions strictly maintained? a1_yes->q2 a2_yes Check Temperature & Time q2->a2_yes Yes a2_no Improve Anhydrous Technique q2->a2_no q3 Was sufficient excess of POCl₃ used? a2_yes->q3 end Optimized Yield a2_no->end a3_yes Increase Reaction Time/ Temperature q3->a3_yes Yes a3_no Increase POCl₃ Stoichiometry q3->a3_no a3_yes->end a3_no->end

Caption: Troubleshooting workflow for low chlorination yield.

Experimental Protocol: Optimized Chlorination
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-hydroxy-6-methylquinoline (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (10-15 eq, serving as both reagent and solvent) to the flask at room temperature under a nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC (a common mobile phase is ethyl acetate/hexane).

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is basic. The product will precipitate as a solid or can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

IV. Frequently Asked Questions (FAQs)

Q1: I am observing significant tar formation during the Gould-Jacobs cyclization. How can I minimize this?

A1: Tar formation is often a result of overheating or prolonged reaction times at high temperatures.[7] To minimize tarring, precisely control the temperature and duration of the cyclization step. Using a high-boiling, inert solvent like diphenyl ether can help maintain a consistent temperature.[2] Additionally, ensure the starting materials are of high purity, as impurities can promote polymerization and side reactions.

Q2: My final this compound product is a dark oil instead of a solid. What could be the cause?

A2: A dark, oily product often indicates the presence of impurities. This could be due to residual high-boiling solvent (like diphenyl ether) from the previous step or byproducts from the chlorination reaction. Effective purification is key. Consider performing a steam distillation to remove non-volatile impurities or purifying the product via column chromatography. For solid products, washing with appropriate solvents can remove soluble impurities.[8]

Q3: Can I use other chlorinating agents besides POCl₃?

A3: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) or a mixture of POCl₃ and PCl₅ can also be used.[9] However, reaction conditions may need to be re-optimized for these reagents. A mixture of POCl₃ and PCl₅ can be a more robust chlorinating agent in some cases.[9]

Q4: How do I handle the quenching of a large-scale POCl₃ reaction safely?

A4: The quenching of POCl₃ is highly exothermic and releases HCl gas. For large-scale reactions, it is crucial to have a robust cooling system and an efficient gas scrubber. The reaction mixture should be added very slowly to a large volume of ice-water with vigorous mechanical stirring. The entire process must be conducted in a walk-in fume hood with appropriate personal protective equipment.

Q5: What are some common named reactions for synthesizing the quinoline core besides the Gould-Jacobs reaction?

A5: Several other named reactions can be used to synthesize the quinoline scaffold, each with its own advantages and limitations. These include the Combes synthesis, Doebner-von Miller reaction, Skraup synthesis, and Friedländer synthesis.[10][11][12][13] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

V. References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. (--INVALID-LINK--)

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (--INVALID-LINK--)

  • Combes quinoline synthesis. Wikipedia. (--INVALID-LINK--)

  • Organic Name Reaction With Their Respective Mechanism. Slideshare. (--INVALID-LINK--)

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. (--INVALID-LINK--)

  • Gould-Jacobs Cyclization for Quinolone Synthesis. Benchchem. (--INVALID-LINK--)

  • Troubleshooting low yields in the quinoline cyclization step. Benchchem. (--INVALID-LINK--)

  • Doebner–Miller reaction. Wikipedia. (--INVALID-LINK--)

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. (--INVALID-LINK--)

  • Gould-Jacobs Reaction. Merck Index. (--INVALID-LINK--)

  • Doebner-Miller Reaction. SynArchive. (--INVALID-LINK--)

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. (--INVALID-LINK--)

  • Combe's synthesis of quinoline || detailed mechanism. YouTube. (--INVALID-LINK--)

  • Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem. (--INVALID-LINK--)

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem. (--INVALID-LINK--)

  • 4-CHLORO-6-METHOXY-2-METHYLQUINOLINE synthesis. ChemicalBook. (--INVALID-LINK--)

  • Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. (--INVALID-LINK--)

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. (--INVALID-LINK--)

  • Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Benchchem. (--INVALID-LINK--)

  • Preparation of 4-hydroxyquinoline compounds. Google Patents. (--INVALID-LINK--)

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (--INVALID-LINK--)

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. (--INVALID-LINK--)

  • 4-hydroxy-2-methyl-6-quinolinecarboxylic acid. Chemical Synthesis Database. (--INVALID-LINK--)

  • An improved process for the synthesis of quinoline derivatives. Google Patents. (--INVALID-LINK--)

  • lepidine. Organic Syntheses Procedure. (--INVALID-LINK--)

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. (--INVALID-LINK--)

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. (--INVALID-LINK--)

  • POCl3 chlorination of 4-quinazolones. PubMed. (--INVALID-LINK--)

  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. (--INVALID-LINK--)

  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem. (--INVALID-LINK--)

  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. (--INVALID-LINK--)

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. (--INVALID-LINK--)

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. (--INVALID-LINK--)

  • POCl3 chlorination of 4-quinazolones. Sigma-Aldrich. (--INVALID-LINK--)

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. (--INVALID-LINK--)

  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem. (--INVALID-LINK--)

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. (--INVALID-LINK--)

  • This compound. Synblock. (--INVALID-LINK--)

  • How might one synthesis 4-chloro quinoline? Quora. (--INVALID-LINK--)

References

Technical Support Center: Overcoming Solubility Issues of 4-Chloro-6-methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Chloro-6-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this compound in organic solvents. This compound is a substituted quinoline, a class of heterocyclic aromatic compounds pivotal as intermediates in pharmaceutical synthesis.[1][2] Its solubility is a critical physicochemical parameter that dictates reaction kinetics, dictates purification strategies, and influences the feasibility of formulation development.[3][4]

This guide provides a series of troubleshooting steps, detailed experimental protocols, and foundational knowledge in a direct question-and-answer format. Our goal is to empower you with the scientific rationale and practical techniques to systematically overcome solubility hurdles in your experiments.

Physicochemical Properties of this compound

A clear understanding of a compound's basic properties is the first step in troubleshooting its solubility.

PropertyValueSource
Chemical Formula C₁₀H₈ClN[5]
CAS Number 18436-71-0[5]
Molecular Weight 177.63 g/mol [5]
Appearance Solid (often described as a yellow solid)[5][6]
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting a new project. Why is the solubility of this compound in my organic solvent so important?

A1: Solubility is a fundamental property that impacts nearly every stage of your workflow. For a synthetic chemist, achieving complete dissolution ensures that the compound is fully available to react, leading to predictable reaction kinetics and higher yields. In downstream processes, solubility differences are exploited for purification through crystallization. For drug development professionals, understanding solubility is the first step in creating viable formulations for preclinical studies.[3][9] Inadequate solubility can lead to failed reactions, impure products, and unreliable data in biological assays.

Q2: My this compound is not dissolving in my chosen solvent. What are the initial troubleshooting steps I should take?

A2: When facing an unexpected solubility issue, a systematic approach is key. Before attempting more complex methods, rule out common procedural and material-related issues. The workflow below outlines the essential first steps.

start Insolubility Observed check_purity 1. Verify Compound Purity (Check CoA, run TLC/LCMS) start->check_purity check_solvent 2. Verify Solvent Quality (Anhydrous? Correct Grade?) check_purity->check_solvent increase_energy 3. Increase Solvation Energy check_solvent->increase_energy sonicate Apply Sonication (Breaks up agglomerates) increase_energy->sonicate stir Increase Agitation (Vortex/Vigorous Stirring) increase_energy->stir heat Apply Gentle Heat (Monitor for degradation) increase_energy->heat reassess Re-evaluate Solubility sonicate->reassess stir->reassess heat->reassess soluble Issue Resolved reassess->soluble Soluble insoluble Proceed to Advanced Methods reassess->insoluble Insoluble start Select Primary Solvent (e.g., based on reaction needs) select_cosolvents Select Panel of Miscible Co-solvents (Varying polarities: e.g., EtOH, THF, DCM) start->select_cosolvents prepare_ratios Prepare Binary Mixtures (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) select_cosolvents->prepare_ratios add_compound Add Fixed Amount of Compound to each solvent system prepare_ratios->add_compound equilibrate Equilibrate (Stir at constant temp) add_compound->equilibrate observe Visually Observe Dissolution equilibrate->observe success Optimal Co-solvent System Identified observe->success Complete Dissolution fail Try Alternative Co-solvents or Advanced Methods observe->fail Incomplete Dissolution start 1. Prepare Saturated Solution (Add excess solid to solvent) equilibrate 2. Equilibrate (Stir at constant temp for 24-48h to reach equilibrium) start->equilibrate separate 3. Separate Phases (Centrifuge or filter with 0.22µm PTFE filter) equilibrate->separate analyze 4. Analyze Supernatant separate->analyze gravimetric Gravimetric Method (Evaporate solvent, weigh residue) analyze->gravimetric hplc HPLC Method (Quantify against calibration curve) analyze->hplc uvvis UV-Vis Method (Measure absorbance, use Beer's Law) analyze->uvvis calculate 5. Calculate Solubility (e.g., in mg/mL or mol/L) gravimetric->calculate hplc->calculate uvvis->calculate

References

Technical Support Center: Synthesis of 4-Chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis. Our focus is on providing practical, evidence-based solutions to help you optimize your reaction outcomes and ensure the purity of your final product.

The synthesis of this compound is typically approached as a two-part process. The first part involves the construction of the core quinoline structure to form 4-hydroxy-6-methylquinoline, often via established named reactions such as the Gould-Jacobs or Combes synthesis. The second part is the subsequent chlorination of the 4-hydroxy group to yield the desired product. This guide is structured to address the specific side reactions and impurities that can arise in each of these critical stages.

Part 1: Troubleshooting Guide for Side Reactions

This section addresses specific problems that may be encountered during the synthesis, providing insights into their causes and offering detailed, actionable solutions.

Stage 1: Synthesis of 4-Hydroxy-6-methylquinoline Intermediate

The initial and crucial step is the formation of the quinolinone ring. The primary challenge in this stage is ensuring complete and clean cyclization while avoiding the formation of isomers and byproducts.

Question 1: I am observing the formation of an unexpected isomer during the synthesis of 4-hydroxy-6-methylquinoline. What is causing this and how can I prevent it?

Answer:

The formation of regioisomers is a common issue in quinoline synthesis, particularly when using methods like the Combes or Gould-Jacobs reactions with unsymmetrically substituted starting materials.[1][2] In the context of synthesizing 6-methyl-4-hydroxyquinoline, if you are using p-toluidine (4-methylaniline), the cyclization should theoretically only yield the desired 6-methyl isomer. However, isomeric impurities can arise from two main sources:

  • Contaminated Starting Material: If your p-toluidine is contaminated with other isomers (e.g., m-toluidine), you will inevitably form the corresponding isomeric quinoline (e.g., 7-methyl-4-hydroxyquinoline).

  • Use of an Unsymmetrical β-Diketone (Combes Synthesis): While the standard Combes synthesis often employs the symmetrical acetylacetone, if a different, unsymmetrical β-diketone is used, the initial condensation with 4-methylaniline can occur at two different carbonyl groups, leading to two different enamine intermediates and subsequently two different quinoline regioisomers upon cyclization.[2]

Causality and Mechanism:

In the Gould-Jacobs reaction, the cyclization of the anilinomethylenemalonate intermediate occurs via an intramolecular electrophilic aromatic substitution. The substitution can occur at either of the two positions ortho to the amino group on the aniline ring. For 4-methylaniline, these positions are C2 and C6. While the methyl group is an ortho-, para-director, steric hindrance can influence the position of cyclization, although with a methyl group, this effect is less pronounced than with bulkier substituents. The reaction conditions, particularly the temperature and catalyst, can influence the ratio of the resulting isomers.

Troubleshooting and Preventative Measures:

  • Starting Material Purity:

    • Action: Verify the purity of your 4-methylaniline starting material using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before starting the synthesis.

    • Rationale: Ensuring the isomeric purity of your starting materials is the most critical step in preventing the formation of unwanted quinoline isomers.

  • Reaction Conditions:

    • Action: For the Gould-Jacobs reaction, the high temperatures required for cyclization can sometimes lead to side reactions.[1] Consider using a high-boiling point solvent like Dowtherm A to maintain a consistent and controlled temperature.[3] Microwave-assisted synthesis can also be explored to achieve high temperatures rapidly and potentially improve regioselectivity.

    • Rationale: Precise temperature control can minimize thermal decomposition and potentially favor the formation of the thermodynamically more stable product.

  • Purification:

    • Action: If isomeric impurities are present in your product, they can often be separated by column chromatography on silica gel or by recrystallization from a suitable solvent system. High-Performance Liquid Chromatography (HPLC) is an excellent analytical tool to confirm the separation.[4]

    • Rationale: The different polarity of the isomeric quinolinones allows for their separation using chromatographic techniques.

Question 2: My yield of 4-hydroxy-6-methylquinoline is low, and I am isolating a significant amount of a high molecular weight byproduct. What is this, and how can I improve my yield?

Answer:

A common side reaction, particularly when synthesizing or handling 4-hydroxyquinolines, is the formation of bisquinoline derivatives.[5] This occurs when a molecule of the 4-hydroxyquinoline intermediate reacts with a reactive species, such as an aldehyde or a Mannich-type intermediate, leading to dimerization.

Causality and Mechanism:

The C3 position of the 4-hydroxyquinoline ring is nucleophilic and can react with electrophiles. If there are any aldehyde impurities or if the reaction conditions are conducive to the formation of reactive intermediates, these can be attacked by the enolate form of the 4-hydroxy-6-methylquinoline, leading to the formation of a methylene-bridged bisquinoline dimer.

Troubleshooting and Preventative Measures:

  • Purity of Reagents:

    • Action: Ensure that all reagents, particularly solvents and any carbonyl-containing compounds, are free from aldehyde impurities.

    • Rationale: Aldehydes can act as the electrophilic species that bridge two quinoline molecules.

  • Control of Reaction Stoichiometry:

    • Action: Carefully control the stoichiometry of your reactants to avoid any excess of components that could lead to side reactions.

    • Rationale: Precise stoichiometry ensures that the primary reaction pathway is favored.

  • Reaction Conditions:

    • Action: Avoid overly harsh acidic or basic conditions during workup, as these can sometimes promote side reactions. Maintain the recommended reaction temperature and time to avoid decomposition or the formation of unwanted byproducts.

    • Rationale: Milder conditions can help to suppress competing reaction pathways.

  • Purification:

    • Action: The bisquinoline byproduct, being significantly larger and likely less polar than the desired monomer, can usually be separated by column chromatography or selective recrystallization.

    • Rationale: The difference in physical properties between the monomer and the dimer allows for effective separation.

Stage 2: Chlorination of 4-Hydroxy-6-methylquinoline

The conversion of the 4-hydroxy group to a chloro group is a critical step, most commonly achieved using phosphorus oxychloride (POCl₃). While effective, this reagent can lead to several side products if not used correctly.

Question 3: After chlorination with POCl₃, my crude product is a complex mixture containing phosphorylated species and what appears to be a dimer. How do I get a clean conversion to this compound?

Answer:

The reaction of quinolinones with POCl₃ is not a simple substitution but proceeds through several intermediate stages. Inefficient conversion can lead to the isolation of phosphorylated intermediates and pseudodimers.[6][7]

Causality and Mechanism:

The reaction proceeds in two main stages:[6]

  • Phosphorylation: At lower temperatures (typically below 25°C), the hydroxyl group of the quinolinone reacts with POCl₃ to form various (O)- and (N)-phosphorylated intermediates.

  • Chlorination: Upon heating (typically 70-90°C), these phosphorylated intermediates react with chloride ions (from POCl₃) to form the final 4-chloroquinoline product.

A significant side reaction is the formation of a "pseudodimer," which arises from the reaction between a phosphorylated intermediate and a molecule of unreacted 4-hydroxy-6-methylquinoline.[7]

Troubleshooting and Preventative Measures:

  • Temperature Control:

    • Action: Implement a two-stage temperature profile. Add the POCl₃ at a lower temperature (e.g., 0-10°C) to allow for the controlled formation of the phosphorylated intermediates. Once the addition is complete, slowly and carefully heat the reaction mixture to reflux (around 110°C) to drive the conversion to the final chloro product.[8]

    • Rationale: Separating the phosphorylation and chlorination steps through temperature control minimizes the formation of pseudodimers, which are more likely to form when unreacted quinolinone and phosphorylated intermediates are present at elevated temperatures.[6]

  • Use of a Base/Solvent:

    • Action: The reaction can be run in an excess of POCl₃, which also acts as the solvent. Alternatively, a high-boiling inert solvent can be used. The addition of a tertiary amine base (e.g., triethylamine) can facilitate the initial phosphorylation step, but it must be done carefully to control the exotherm.[6]

    • Rationale: Using excess POCl₃ ensures a sufficient concentration of both the phosphorylating agent and the chloride nucleophile for the second step.

  • Reaction Time:

    • Action: Monitor the reaction progress by TLC or HPLC to ensure complete conversion of the starting material and intermediates.

    • Rationale: Insufficient reaction time at the higher temperature will result in incomplete conversion and a mixture of products.

  • Work-up Procedure:

    • Action: The work-up is critical for removing excess POCl₃ and any phosphorus-containing byproducts. Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃ to phosphoric acid. The product can then be isolated by basifying the aqueous solution and extracting with an organic solvent.

    • Rationale: A controlled quench is essential for safety and for ensuring that the desired product is not degraded.

Question 4: My final this compound product is off-color and contains impurities even after purification. What could be the source of these persistent impurities?

Answer:

Persistent impurities in the final product often stem from incomplete reactions, degradation during workup, or the presence of highly colored byproducts from the starting materials.

Causality and Mechanism:

  • Incomplete Chlorination: Residual 4-hydroxy-6-methylquinoline can be difficult to remove from the final product due to its different solubility and polarity.

  • Hydrolysis of the Product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, especially in the presence of water and at elevated temperatures or non-neutral pH.

  • Residual Phosphorus Compounds: If the work-up is not thorough, residual phosphorus-containing byproducts can remain, which may be colored or can interfere with subsequent reactions.[9]

  • Tar/Polymer Formation: Although less common in the chlorination step, if the starting quinolinone was impure and contained byproducts from the cyclization step, these can lead to colored impurities in the final product.

Troubleshooting and Preventative Measures:

  • Driving the Reaction to Completion:

    • Action: Use a sufficient excess of POCl₃ (typically 5-10 equivalents) and ensure the reaction is heated for an adequate amount of time to drive the chlorination to completion.[8] Monitor by TLC or HPLC.

    • Rationale: Ensuring no starting material remains simplifies the purification process significantly.

  • Careful Work-up:

    • Action: After quenching on ice, neutralize the acidic solution carefully with a base (e.g., sodium carbonate or dilute sodium hydroxide) while keeping the temperature low to prevent hydrolysis of the 4-chloro group. Extract the product promptly with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Rationale: Minimizing the time the product spends in an aqueous environment, especially at non-neutral pH, reduces the risk of hydrolysis.

  • Purification Techniques:

    • Action: If impurities persist, consider the following purification methods:

      • Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the less polar this compound from the more polar 4-hydroxy-6-methylquinoline.

      • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or hexanes).

      • Activated Carbon Treatment: Dissolve the crude product in a solvent and stir with a small amount of activated carbon to remove colored impurities, followed by filtration and recrystallization.

    • Rationale: Each of these methods exploits different physical properties of the product and impurities to achieve separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare the 4-hydroxy-6-methylquinoline intermediate?

A1: Both the Gould-Jacobs reaction and the Combes synthesis are viable and widely used methods.[10][11][12]

  • Gould-Jacobs Reaction: This involves the reaction of 4-methylaniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization.[3] This method is very reliable but often requires high temperatures for the cyclization step, which can be a drawback.[1]

  • Combes Synthesis: This involves the acid-catalyzed condensation of 4-methylaniline with a β-diketone, typically acetylacetone.[2] This method is also effective but requires careful control of the acidic conditions.

The choice between these methods often depends on the availability of starting materials, the scale of the reaction, and the equipment available (e.g., for high-temperature reactions or microwave synthesis).

Q2: How do I safely handle phosphorus oxychloride (POCl₃)?

A2: Phosphorus oxychloride is a highly corrosive and reactive substance that requires careful handling in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. POCl₃ reacts violently with water, so all glassware must be scrupulously dried before use. The quenching of the reaction mixture should be done slowly and carefully by adding the reaction mixture to ice, never the other way around.

Q3: What are the key analytical techniques to monitor the reaction and assess the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress. You can easily distinguish the starting material, intermediate, and product by their different Rf values.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and for separating and quantifying isomeric impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and the final product. It can also be used to identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and any byproducts.

Data Summary and Visualization

Table 1: Key Reaction Parameters and Troubleshooting Summary
StageParameterCommon IssueRecommended Action
1. Cyclization Starting Material PurityIsomer formationVerify purity of 4-methylaniline by GC or NMR.
TemperatureLow yield, decompositionUse high-boiling solvent (e.g., Dowtherm A) for consistent high temperature.[1][3]
Side ReactionsBisquinoline formationUse pure reagents; avoid aldehyde contamination.[5]
2. Chlorination ReagentIncomplete reactionUse 5-10 equivalents of POCl₃.[8]
Temperature ControlDimer/intermediate formationAdd POCl₃ at low temp (0-10°C), then heat to reflux.[6]
Work-upProduct hydrolysisQuench on ice, neutralize at low temp, extract promptly.
PurificationPersistent impuritiesUse column chromatography and/or recrystallization.
Diagrams of Reaction Pathways

The following diagrams illustrate the intended synthetic pathway and a common side reaction pathway.

Synthesis_Pathway cluster_stage1 Stage 1: Gould-Jacobs Cyclization cluster_stage2 Stage 2: Chlorination A 4-Methylaniline C Anilinomethylenemalonate Intermediate A->C + (B) Heat B Diethyl Ethoxymethylenemalonate D 4-Hydroxy-6-methylquinoline C->D High Temp Cyclization E This compound (Final Product) D->E + POCl₃ Reflux

Caption: Desired synthetic pathway for this compound.

Side_Reaction_Pathway cluster_chlorination Chlorination Stage Side Reactions Quinolinone 4-Hydroxy-6-methylquinoline Intermediate Phosphorylated Intermediate Quinolinone->Intermediate + POCl₃ Low Temp Dimer Pseudodimer Byproduct POCl3 POCl₃ Intermediate->Dimer + Quinolinone (Side Reaction)

Caption: Formation of a pseudodimer during the chlorination step.

References

troubleshooting guide for the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I understand that while the synthesis of quinoline and its derivatives is foundational to many areas of medicinal chemistry and materials science, the path from reactants to pure product is often fraught with challenges.[1][2] This guide is designed to move beyond simple protocols and provide in-depth, field-proven insights into why problems occur and how to systematically resolve them. We will explore the nuances of the most common synthetic routes, focusing on practical solutions to frequently encountered issues.

General Troubleshooting & FAQs

This section addresses broad issues that can manifest across various named reactions for quinoline synthesis.

Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis are a frequent issue and can often be traced back to a few key factors regardless of the specific named reaction being used.[3]

  • Causality & Explanation:

    • Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the electronic nature of your substrates.[3][4] An aniline with electron-withdrawing groups, for example, is less nucleophilic and may require a stronger acid catalyst or harsher conditions to facilitate cyclization compared to an electron-rich aniline.[3][5]

    • Suboptimal Reaction Temperature: Many classical quinoline syntheses require significant heat to overcome the activation energy for cyclization.[3] However, excessive temperatures can be detrimental, leading to the decomposition of starting materials, intermediates, or the final product, often resulting in the formation of intractable tars.[3][6] Conversely, a temperature that is too low will lead to an incomplete or sluggish reaction.[7]

    • Presence of Water: In many acid-catalyzed condensation steps, water is a byproduct. Its presence can inhibit reactions that are governed by equilibrium.[3]

    • Poor Substrate Reactivity: Steric hindrance on either the aniline or the carbonyl-containing reactant can significantly impede the reaction.[5]

  • Troubleshooting Workflow:

    • Catalyst Screening: If the reaction is not proceeding, consider screening different catalysts. For acid-catalyzed reactions, move from milder acids like p-toluenesulfonic acid (p-TsOH) to stronger ones like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[5][6] Lewis acids (e.g., ZnCl₂, SnCl₄) can also be effective alternatives.[8]

    • Temperature Optimization: Monitor the reaction at its current temperature using Thin Layer Chromatography (TLC). If no product is forming, incrementally increase the temperature. If you observe decomposition (e.g., streaking on the TLC plate, significant color change to black), attempt the reaction at a lower temperature for a longer duration.[3]

    • Ensure Anhydrous Conditions: For water-sensitive reactions, use freshly distilled solvents and anhydrous reagents. The use of a Dean-Stark apparatus can be effective for removing water as it is formed.

Below is a general workflow diagram for troubleshooting low yields.

G start Low Yield or No Reaction check_reactants Verify Purity & Stoichiometry of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reactants->check_conditions tlc_analysis Monitor by TLC: Starting Material Consumed? check_conditions->tlc_analysis product_formed Product Spot Visible? tlc_analysis->product_formed no_reaction No Reaction: Increase Temperature or Use Stronger Catalyst product_formed->no_reaction No, SM remains decomposition Decomposition Observed: Decrease Temperature, Use Milder Catalyst, or Check Substrate Stability product_formed->decomposition No, Decomposition workup_issue Product Formed but Lost: Optimize Work-up & Purification Procedure product_formed->workup_issue Yes success Yield Improved no_reaction->success decomposition->success workup_issue->success

Caption: A general troubleshooting workflow for addressing low yields.

Q2: How can I effectively monitor the progress of my quinoline synthesis?

A2: Robust reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts from over-running the reaction. A combination of techniques is often best.[7]

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method for qualitative monitoring.[7] It allows you to track the consumption of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of your product, verifying that the desired transformation is occurring. It is also invaluable for detecting and identifying intermediates and byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a small reaction aliquot can provide definitive structural information about the product being formed and help identify major impurities.[7]

Skraup Synthesis: Troubleshooting Guide

The Skraup synthesis is a classic method for producing unsubstituted quinolines but is notoriously exothermic and prone to side reactions.[9][10][11][12]

Q3: My Skraup synthesis is extremely vigorous and difficult to control, leading to significant tar formation. How can I moderate it?

A3: This is the most common and dangerous issue with the Skraup synthesis.[6][12] The root cause is the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid, which then polymerizes under the harsh conditions.[11][13]

  • Causality & Explanation: The reaction's violence stems from the rapid, uncontrolled formation of acrolein, which can polymerize explosively. The strong acid and high local temperatures cause charring and polymerization of the aniline and other intermediates, leading to tar.[6][13]

  • Solutions:

    • Use a Moderator: The addition of a moderating agent is essential. Ferrous sulfate (FeSO₄) is the most common choice as it makes the reaction less violent and helps control the oxidation potential.[6][12][13] Boric acid can also be used.[6][13]

    • Controlled Acid Addition: The concentrated sulfuric acid must be added slowly, in portions, while vigorously stirring and cooling the reaction flask in an ice bath to dissipate the heat generated.[3][6]

    • Efficient Stirring: Maintain strong mechanical stirring throughout the addition and reaction to prevent the formation of localized hotspots.[6]

    • Temperature Control: Heat the mixture gently to initiate the reaction. Once the exothermic phase begins, be prepared to remove the heat source and apply cooling if necessary.[6]

Moderator Function Common Usage
Ferrous Sulfate (FeSO₄)Smooths the exothermic reaction, likely by controlling the oxidation process.[6][12][13]Standard choice for most Skraup syntheses.
Boric AcidAlso serves to moderate the reaction's vigor.[6][13]An alternative to ferrous sulfate.
Arsenic AcidCan be used as an oxidant instead of nitrobenzene, resulting in a less violent reaction.[12]Less common due to toxicity concerns.

Doebner-von Miller Synthesis: Troubleshooting Guide

This variation is versatile for creating substituted quinolines but is plagued by the polymerization of the α,β-unsaturated aldehyde or ketone.[10]

Q4: My Doebner-von Miller reaction is giving a low yield and a large amount of intractable polymer/tar. How can I prevent this?

A4: The acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl starting material is the primary side reaction and the main cause of low yields in this synthesis.[6][8][13]

  • Causality & Explanation: Strong acids, necessary for the cyclization, are also potent catalysts for the polymerization of electron-deficient alkenes like acrolein or crotonaldehyde. This competitive pathway consumes the starting material, leading to the formation of high-molecular-weight tars.[8]

  • Solutions:

    • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a nonpolar organic phase (e.g., toluene), its concentration in the acidic aqueous phase (where the aniline salt resides) is kept low, drastically reducing the rate of polymerization.[8][10][13]

    • Slow Addition of Reactants: Adding the carbonyl compound slowly to the heated acidic aniline solution helps to maintain a low instantaneous concentration, favoring the desired reaction over self-condensation.[6]

    • Optimize Acid Catalyst: While strong acids are needed, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄), which can sometimes offer a better balance between reaction rate and side product formation.[8]

G cluster_0 Desired Pathway cluster_1 Competing Side Reaction Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Cyclization Acid-Catalyzed Cyclization Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Quinoline Quinoline Product Oxidation->Quinoline Carbonyl_Side α,β-Unsaturated Carbonyl Polymerization Acid-Catalyzed Polymerization Carbonyl_Side->Polymerization Tar Polymer / Tar Polymerization->Tar

Caption: Competing pathways in the Doebner-von Miller synthesis.

Friedländer Synthesis: Troubleshooting Guide

The Friedländer synthesis is a powerful method for producing polysubstituted quinolines, but it can be sensitive to catalyst choice, and regioselectivity can be an issue.[4][14][15]

Q5: My Friedländer synthesis is not working. How do I choose the right catalyst?

A5: The Friedländer synthesis, a condensation between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, can be catalyzed by either acids or bases, and the optimal choice is highly substrate-dependent.[4][15]

  • Causality & Explanation: The reaction proceeds via an initial aldol-type condensation followed by cyclodehydration.[16] The catalyst's role is to facilitate one or both of these steps. The electronic properties of your substrates will dictate whether an acid or base is more effective.

  • Catalyst Selection Guide:

    • Acid Catalysts (p-TsOH, H₂SO₄, Lewis Acids): Generally effective for a wide range of substrates. They work by activating the carbonyl group of the α-methylene component towards nucleophilic attack by the 2-amino group.[4]

    • Base Catalysts (KOH, NaOH, KOtBu): Often used for more reactive substrates. They function by deprotonating the α-methylene group, forming an enolate which then attacks the 2-aminoaryl carbonyl.[4] The primary side reaction under basic conditions is the self-condensation of the ketone reactant, which must be managed.[4][16]

    • Modern Catalysts: In recent years, various catalysts, including gold, ruthenium, and even ionic liquids, have been employed to run the reaction under milder conditions.[16][17][18][19]

Q6: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I control this?

A6: This is a classic challenge. When an unsymmetrical ketone (e.g., 2-butanone) is used, condensation can occur on either α-carbon, leading to a mixture of products.

  • Causality & Explanation: The reaction can proceed via two different enolates or enols, and the relative rates of their formation and subsequent cyclization determine the product ratio. This balance is influenced by both thermodynamics and kinetics.

  • Strategies for Control:

    • Catalyst Choice: Certain amine catalysts or the use of ionic liquids has been shown to improve regioselectivity in some cases.[16]

    • Substrate Modification: Pre-forming an enamine or enol ether from the ketone can direct the reaction. A more advanced strategy involves introducing a directing group, like a phosphoryl group, on one α-carbon to force the reaction down a single pathway.[16]

    • Reaction Conditions: Systematically varying the solvent and temperature can sometimes favor the formation of one isomer over the other.[5]

Combes Synthesis: Troubleshooting Guide

The Combes synthesis creates 2,4-disubstituted quinolines from anilines and β-diketones but can suffer from regioselectivity issues and low yields.[9][20][21]

Q7: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I improve selectivity?

A7: The cyclization of the enamine intermediate can occur at two different ortho positions on the aniline ring or involve either carbonyl of the diketone, leading to potential mixtures. The outcome is governed by a delicate interplay of steric and electronic factors.[20][22]

  • Causality & Explanation: The rate-determining step is the electrophilic aromatic annulation (cyclization).[20] The regioselectivity is determined by which ortho-carbon of the aniline is more nucleophilic and which carbonyl of the diketone intermediate is more electrophilic and sterically accessible.

  • Factors Influencing Regioselectivity:

Factor Effect on Selectivity Reference
Aniline Substituents Electron-donating groups (e.g., -OCH₃) activate the ortho/para positions, influencing the site of cyclization.[6][20]
β-Diketone Structure Increasing steric bulk on one side of the diketone will favor cyclization involving the less sterically hindered carbonyl group.[6][20]
Acid Catalyst The choice of acid (e.g., H₂SO₄ vs. PPA) can alter the ratio of regioisomers formed.[6]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to ensure the reaction proceeds safely.[3]

  • Reaction Setup: In a fume hood, equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add aniline (e.g., 1.0 mol), anhydrous glycerol (e.g., 2.4 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) as the moderator.

  • Acid Addition: Begin vigorous stirring and cool the flask in an ice-water bath. Through the dropping funnel, add concentrated sulfuric acid (e.g., 2.0 mol) slowly and carefully, ensuring the internal temperature remains under control.

  • Oxidant Addition: Once the acid has been added, add the oxidizing agent (e.g., nitrobenzene, 0.8 mol).

  • Reaction: Gently heat the mixture. The reaction will become exothermic. Control the heating to maintain a steady reflux. After the initial vigorous reaction subsides, continue heating at reflux for several hours.

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[3]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[3][6] The distillate is then extracted with an organic solvent (e.g., toluene), dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The final product can be distilled under vacuum.

Protocol 2: Monitoring a Reaction by Thin-Layer Chromatography (TLC)

A self-validating system requires constant monitoring to confirm the reaction is proceeding as expected.[7]

  • Preparation: Prepare a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent system should provide good separation between the starting material(s) and the expected product (Rf values ideally between 0.2 and 0.8).[7]

  • Sampling: Using a capillary tube, withdraw a small aliquot (a drop) from the reaction mixture. Dilute this aliquot in a small vial with a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture. It is crucial to also spot the starting material(s) on the same plate as a reference.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to elute up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).

  • Analysis: A successful reaction will show the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible.[7]

References

Technical Support Center: Minimizing Byproduct Formation in the Chlorination of 6-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective chlorination of 6-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield of your desired chlorinated 6-methylquinoline isomer.

Introduction: The Challenge of Regioselectivity

The chlorination of 6-methylquinoline presents a significant regioselectivity challenge. The quinoline ring system has multiple positions susceptible to electrophilic attack, and the directing effects of the methyl group and the heterocyclic nitrogen atom can lead to a mixture of isomeric products. Understanding the interplay of electronic and steric factors is paramount to controlling the reaction's outcome. This guide will walk you through troubleshooting common issues and optimizing your reaction conditions for a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My chlorination of 6-methylquinoline is producing a mixture of isomers. How can I improve the selectivity for a specific chloro-6-methylquinoline?

Answer: This is the most common issue encountered. The formation of multiple isomers is a direct consequence of the competing directing effects within the 6-methylquinoline molecule. The pyridine ring is generally deactivated towards electrophilic substitution, meaning the reaction will preferentially occur on the benzene ring. The methyl group at the 6-position is an ortho-, para-director, activating the 5- and 7-positions. The nitrogen atom, especially under acidic conditions where it is protonated, deactivates the entire ring system but has a more pronounced effect on the pyridine ring.

Troubleshooting Steps:

  • Re-evaluate Your Chlorinating Agent: The choice of chlorinating agent is critical.

    • Elemental Chlorine (Cl₂): Often leads to lower selectivity and over-chlorination. Its reactivity can be difficult to control.

    • N-Chlorosuccinimide (NCS): A milder and more selective chlorinating agent. It is often the preferred choice for controlling regioselectivity.[1]

    • Trichloroisocyanuric Acid (TCCA): A versatile and efficient reagent that can act as a source of electrophilic or radical chlorine depending on the conditions.[2] It can be used in sub-stoichiometric amounts.[2][3]

    • Phosphorus Oxychloride (POCl₃) / Phosphorus Pentachloride (PCl₅): These are typically used for converting hydroxyl groups to chlorides, not for direct C-H chlorination of the aromatic ring.[4][5]

  • Optimize the Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the chlorinating agent.[6]

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Traditionally used but pose environmental and safety concerns.[7]

    • Aqueous Conditions: Recent studies have shown that using water as a solvent with NCS can lead to highly selective C5-halogenation of quinolines.[1]

    • Protic vs. Aprotic Solvents: The polarity and proticity of the solvent can significantly alter the reaction pathway. A systematic screen of solvents like acetonitrile, dimethylformamide (DMF), and acetic acid is recommended.

  • Control the Reaction Temperature: Temperature has a significant impact on reaction rate and selectivity.[8][9][10][11]

    • Lower Temperatures: Generally favor the formation of the thermodynamically more stable product and can reduce the formation of unwanted byproducts.

    • Higher Temperatures: Can increase the reaction rate but may lead to decreased selectivity and decomposition of starting materials or products.

  • Consider a Catalyst: The use of a catalyst can dramatically improve regioselectivity.

    • Lewis Acids (e.g., FeCl₃, AlCl₃): Can enhance the electrophilicity of the chlorinating agent, but may also decrease selectivity by activating multiple positions.

    • Metal-Free Catalysis: Methods using reagents like TCCA at room temperature offer a metal-free approach to selective halogenation.[3]

    • Directing Groups: In some cases, installing a directing group at a specific position can force the chlorination to occur at the desired site. For instance, an 8-amido group can direct halogenation to the C5 position.[12]

Question 2: I am observing significant amounts of dichlorinated and other over-chlorinated byproducts. What is the cause and how can I prevent this?

Answer: Over-chlorination occurs when the desired monochlorinated product is more reactive towards electrophilic substitution than the starting 6-methylquinoline. This is a common issue when using highly reactive chlorinating agents or harsh reaction conditions.

Troubleshooting Flowchart:

G start Problem: Over-chlorination (Di- and poly-chlorinated byproducts) reagent Is your chlorinating agent highly reactive (e.g., Cl₂)? start->reagent conditions Are your reaction conditions (temp, time) too harsh? reagent->conditions No solution1 Switch to a milder agent (e.g., NCS, TCCA). reagent->solution1 Yes stoichiometry Is the stoichiometry of the chlorinating agent controlled? conditions->stoichiometry No solution2 Reduce reaction temperature and/or reaction time. conditions->solution2 Yes solution3 Use 1.0-1.1 equivalents of the chlorinating agent. stoichiometry->solution3 Yes

Caption: Troubleshooting over-chlorination.

Detailed Explanation:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 6-methylquinoline. Use of a slight excess (1.05-1.1 equivalents) of the chlorinating agent is often sufficient. Adding the chlorinating agent portion-wise or via a syringe pump over an extended period can help maintain a low concentration of the electrophile and minimize over-reaction.

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the product.

  • Deactivation of the Product: The introduction of a chlorine atom (an electron-withdrawing group) deactivates the ring towards further electrophilic substitution. However, if the initial reaction conditions are too forcing, this deactivation may not be sufficient to prevent a second chlorination.

Question 3: My reaction is sluggish and gives a low yield, even after extended reaction times. How can I improve the conversion?

Answer: Low reactivity can stem from insufficient activation of the chlorinating agent or deactivation of the quinoline ring.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Insufficiently Electrophilic Reagent Milder reagents like NCS may require an activator to react efficiently with the deactivated quinoline ring.Add a catalytic amount of a protic acid (e.g., acetic acid, sulfuric acid) or a Lewis acid (use with caution to avoid decreased selectivity).
Protonation of Quinoline Nitrogen In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion, which is highly deactivated towards electrophilic attack.While some acid can be beneficial, excessive acidity can halt the reaction. Consider using a buffered system or a non-acidic chlorination method.
Low Reaction Temperature While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate.Gradually increase the reaction temperature while monitoring for the formation of byproducts. An optimal temperature will balance reactivity and selectivity.

Experimental Protocols

Protocol 1: Selective C5-Chlorination using N-Chlorosuccinimide (NCS) in Water

This protocol is adapted from a metal-free, selective halogenation method and is a good starting point for achieving high regioselectivity.[1]

Materials:

  • 6-Methylquinoline

  • N-Chlorosuccinimide (NCS)

  • Deionized Water

  • Round-bottom flask with a magnetic stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a round-bottom flask, add 6-methylquinoline (1.0 mmol, 1.0 equiv).

  • Add deionized water (5 mL).

  • With vigorous stirring, add N-Chlorosuccinimide (1.1 mmol, 1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 5-chloro-6-methylquinoline.

Protocol 2: Chlorination with Trichloroisocyanuric Acid (TCCA)

This method utilizes an inexpensive and atom-economical chlorine source.[2][3]

Materials:

  • 6-Methylquinoline

  • Trichloroisocyanuric Acid (TCCA)

  • Acetonitrile (or other suitable aprotic solvent)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve 6-methylquinoline (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) in a round-bottom flask.

  • Add TCCA (0.36 mmol, which provides ~1.08 mmol of active chlorine) portion-wise over 10 minutes at room temperature.

  • Stir the reaction at room temperature, monitoring by TLC or GC-MS.

  • After the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[13]

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify by column chromatography.

Visualizing Reaction Pathways

The regioselectivity of the chlorination of 6-methylquinoline is dictated by the relative stability of the Wheland intermediates formed upon electrophilic attack at different positions.

G cluster_0 Electrophilic Aromatic Substitution on 6-Methylquinoline cluster_2 Product Formation 6-MQ 6-Methylquinoline C5_attack Wheland Intermediate (C5 Attack) 6-MQ->C5_attack Attack at C5 C7_attack Wheland Intermediate (C7 Attack) 6-MQ->C7_attack Attack at C7 Other_attack Other Intermediates 6-MQ->Other_attack Other Positions (less favored) E+ Cl⁺ 5-Cl-6-MQ 5-Chloro-6-methylquinoline (Major Product) C5_attack->5-Cl-6-MQ -H⁺ 7-Cl-6-MQ 7-Chloro-6-methylquinoline (Minor Product) C7_attack->7-Cl-6-MQ -H⁺ Other_products Other Byproducts Other_attack->Other_products -H⁺

Caption: Reaction pathway for the chlorination of 6-methylquinoline.

Characterization of Products

Accurate identification of the resulting isomers is crucial. The primary methods for characterization are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern on the quinoline ring. The coupling constants and chemical shifts of the aromatic protons provide definitive structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the chlorinated product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to determine the isomeric ratio in the crude reaction mixture and to assess the purity of the final product.

Final Recommendations

Minimizing byproduct formation in the chlorination of 6-methylquinoline is an exercise in controlling reaction parameters. A systematic approach, starting with milder conditions and reagents, is the most effective strategy. We recommend beginning with NCS in an aqueous medium or TCCA at room temperature as these methods have been shown to offer superior control and selectivity. Always monitor your reactions closely and be prepared to adjust conditions to optimize for your desired outcome.

References

Validation & Comparative

biological activity of 4-Chloro-6-methylquinoline versus other quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-6-methylquinoline and its Derivatives in Comparison to Other Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1] Its versatile framework allows for extensive functionalization, leading to derivatives with a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of this compound, focusing on its role as a pivotal synthetic intermediate and contrasting the biological activities of its derivatives with other significant quinoline-based compounds.

This compound: A Versatile Synthetic Scaffold

This compound is a heterocyclic aromatic compound primarily valued as a versatile building block in the synthesis of more complex therapeutic agents. While extensive public data on the direct biological activity of the parent compound is limited, its true significance lies in its chemical reactivity. The chlorine atom at the C4 position is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This allows medicinal chemists to readily introduce diverse functional groups, generating extensive libraries of novel derivatives. The methyl group at the C6 position also offers a site for further modification and influences the molecule's electronic properties and steric profile.

Comparative Biological Activities

The utility of the this compound scaffold is best demonstrated by the potent biological activities exhibited by its derivatives. Here, we compare these activities against those of other well-established quinoline classes.

Anticancer Activity

Quinoline derivatives are prominent in oncology, acting through various mechanisms, including kinase inhibition, topoisomerase inhibition, and apoptosis induction.[2]

Derivatives of this compound: Hydrazone derivatives synthesized from scaffolds like 6-chloro-2-methyl-quinolin-4-yl-hydrazine have shown significant anti-proliferative effects. For instance, certain quinolyl hydrazones displayed potent cytotoxicity against the NCI 60 human cancer cell line panel, with GI50 (50% growth inhibition) values in the low micromolar range (0.33 to 4.87 µM).

Comparison with Other Quinolines:

  • 4-Aminoquinolines: This class, famously including the antimalarial drug Chloroquine, also exhibits anticancer properties. Derivatives of 7-chloro-4-aminoquinoline have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). One potent derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, showed a GI50 of 8.73 μM against MDA-MB-468 cells, a nearly five-fold increase in potency compared to Chloroquine.[3] This highlights a common theme: halogenation, particularly at the C7 position, often enhances cytotoxic activity.[3]

  • Quinolinones: 2-oxoquinoline derivatives have shown potent cytotoxicity against various cancer cell lines. The presence of bulky aryl groups at the C2 and C4 positions can enhance this activity.[2]

  • Kinase Inhibitors: Many modern anticancer drugs are kinase inhibitors built on a quinoline core. They target critical signaling pathways that drive tumor growth and proliferation.

Comparative Cytotoxicity Data (IC50/GI50 in µM)

Compound/Derivative ClassMCF-7 (Breast)MDA-MB-468 (Breast)K-562 (Leukemia)HCT-116 (Colon)Reference
Quinolyl Hydrazones (6-chloro) --0.33 - 4.87 (GI50)-
Chloroquine (CQ) 20.7224.36--[3]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine 11.528.73--[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline --19.88 (HL-60)-[2]
2a (bis-quinoline DNMT inhibitor) 2.51.9-0.8

Note: Direct comparison is challenging due to variations in cell lines and assay conditions across studies. "-" indicates data not available in the cited sources.

Key Anticancer Mechanisms of Quinoline Derivatives

  • Kinase Inhibition (e.g., Src and Pim-1): Many quinoline derivatives function by inhibiting protein kinases that are overactive in cancer cells. Src and Pim-1 are key examples.

    • Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, migration, and survival.[4] Its inhibition can halt tumor progression.

    • Pim-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD.[5]

  • Topoisomerase Inhibition: Compounds like camptothecin (a quinoline alkaloid) inhibit topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication. This leads to DNA damage and cell death.[6] The DNA cleavage assay is a standard method to identify such inhibitors.

Signaling Pathway Diagrams

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Integrin Integrin Integrin->Src Activation STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K / AKT Pathway Src->PI3K_AKT RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK Migration Migration & Invasion Src->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival (Anti-apoptosis) PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_targets Pim-1 Targets cluster_cellular_effects Cellular Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates Transcription BAD BAD (Pro-apoptotic) Pim1->BAD Phosphorylates (Inactivates) MYC c-Myc (Transcription Factor) Pim1->MYC Phosphorylates (Stabilizes) CDC25A CDC25A (Cell Cycle) Pim1->CDC25A Phosphorylates (Activates) Cell_Survival Increased Cell Survival BAD->Cell_Survival Inhibits Proliferation Increased Proliferation MYC->Proliferation Cell_Cycle G1/S Progression CDC25A->Cell_Cycle experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_readout Data Acquisition & Analysis Compound Test Compound (e.g., Quinoline Derivative) Solubilize Solubilize in DMSO (Stock Solution) Compound->Solubilize Serial_Dilute Prepare Serial Dilutions in Culture Medium Solubilize->Serial_Dilute Add_Compound Add Compound Dilutions to Wells Serial_Dilute->Add_Compound Plate_Cells Plate Cells / Bacteria in 96-well Plate Plate_Cells->Add_Compound Incubate Incubate (e.g., 24-72h at 37°C) Add_Compound->Incubate Add_Reagent Add Readout Reagent (e.g., MTT, Resazurin) Incubate->Add_Reagent Measure Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure Calculate Calculate % Viability / Inhibition Measure->Calculate Determine_IC50 Determine IC50 / MIC Calculate->Determine_IC50

References

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold, the backbone of renowned antimalarial drugs like chloroquine (CQ) and hydroxychloroquine (HCQ), has garnered significant attention in oncology.[1][2][3][4] The concept of drug repurposing has propelled these and novel synthetic derivatives into preclinical and clinical investigations as potential anticancer agents.[4][5] Their ability to modulate fundamental cellular processes, primarily autophagy, makes them attractive candidates both as monotherapies and as adjuvants to sensitize tumors to conventional treatments.[3][5][6]

This guide provides a comparative analysis of the cytotoxicity of various 4-aminoquinoline derivatives. We will delve into the critical structure-activity relationships that govern their potency, present comparative experimental data, detail the methodologies for assessing their cytotoxic effects, and explore the underlying molecular mechanisms of action.

The Decisive Role of Structure: A Look at Structure-Activity Relationships (SAR)

The cytotoxic efficacy of 4-aminoquinoline derivatives is not monolithic; it is exquisitely tuned by the chemical moieties attached to the core scaffold. Understanding these structure-activity relationships (SAR) is paramount for the rational design of next-generation anticancer agents with enhanced potency and selectivity.

  • The Quinoline Core and 7-Position Substitution: The 4-aminoquinoline scaffold itself is fundamental for activity.[7] Modifications on this ring system, particularly at the 7-position, can dramatically influence cytotoxicity. For instance, a 7-chloro substitution, as seen in chloroquine, is a common feature. Studies have shown that replacing this chloro group with a fluoro group can increase cytotoxicity against certain breast cancer cell lines like MDA-MB-468.[1] Furthermore, derivatives bearing a 7-chloro substitution have demonstrated a drastic, five-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine.[1]

  • The Aliphatic Side Chain: The nature of the aminoalkyl side chain at the 4-position is a critical determinant of biological activity. The length of the chain, the degree of substitution on the terminal nitrogen, and the presence of specific functional groups are all crucial. For example, a lateral side chain featuring a dimethylamino group has been identified as important for enhancing the cancer cell-killing effects of Akt inhibitors when used in combination therapy.[7] The structural variations at this basic nitrogen position are key to modulating the compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[8]

  • Pharmacophore Hybridization: A promising strategy to enhance anticancer activity involves creating hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores known for their biological effects.[9] Conjugating 4-aminoquinolines with structures like triazines or urea/thiourea scaffolds has yielded novel derivatives with potent antiproliferative effects.[9][10]

Comparative Cytotoxicity: An Experimental Overview

The cytotoxic potential of 4-aminoquinoline derivatives has been evaluated across a range of human cancer cell lines. The 50% growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values are standard metrics for comparison. Below is a table summarizing key findings from a comparative study on breast cancer cell lines, with chloroquine (CQ) and amodiaquine included as benchmarks.[1]

Compound Name/Structure DescriptionCancer Cell LineGI₅₀ (µM)Citation
Chloroquine (CQ) MDA-MB-46824.36[1]
MCF-720.72[1]
Amodiaquine MDA-MB-46813.72[1]
MCF-712.38[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-4688.73 [1][2]
MCF-710.85[1]
Butyl-(7-fluoro-quinolin-4-yl)-amine MDA-MB-46811.01[1]
MCF-78.22 [1][2]
Bisquinoline Compound 10 MDA-MB-4687.35 [1]
MCF-714.80[1]

Key Insights from the Data:

  • Several synthetic derivatives exhibit significantly greater cytotoxicity than the parent compound, chloroquine.[1] For example, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine and a bisquinoline derivative (Compound 10) showed 3- to 5-fold increased activity against the MDA-MB-468 cell line.[1]

  • Cell-line specificity is evident. The bisquinoline compound that was most potent against MDA-MB-468 cells was less active in MCF-7 cells.[1] Conversely, butyl-(7-fluoro-quinolin-4-yl)-amine was more effective against MCF-7 cells.[1][2] This highlights the importance of screening against a diverse panel of cancer cell lines.

Unraveling the Mechanisms of Cytotoxicity

4-Aminoquinoline derivatives exert their anticancer effects through a variety of molecular mechanisms, often converging on the induction of programmed cell death.

A. Autophagy Inhibition: The Primary Mechanism

The most widely recognized mechanism of action is the inhibition of autophagy.[3][5] 4-Aminoquinolines are lysosomotropic weak bases, meaning they readily cross cellular membranes and accumulate within the acidic environment of lysosomes.[4][6] This accumulation raises the intralysosomal pH, which in turn inhibits the enzymatic degradation of cargo and, crucially, prevents the fusion of autophagosomes with lysosomes.[4] This blockage of the final step of the autophagy process (autophagic flux) leads to a buildup of dysfunctional organelles and proteins, inducing cellular stress that can culminate in cell death.[6]

B. Induction of Apoptosis via Oxidative Stress

Beyond autophagy inhibition, these compounds can actively trigger apoptosis, or programmed cell death. One key pathway involves the accumulation of Reactive Oxygen Species (ROS).[11] The disruption of lysosomal function can lead to cellular stress and mitochondrial dysfunction, resulting in an overproduction of ROS. This oxidative stress can damage cellular components and initiate the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and the activation of caspase enzymes.[6][11]

C. DNA Damage and Pathway Inhibition

Recent evidence suggests that chloroquine can induce DNA damage and synergizes with inhibitors of DNA repair pathways, leading to enhanced cancer cell death.[5] Furthermore, 4-aminoquinolines have been shown to interfere with critical pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[6] The ability to sensitize cancer cells to specific Akt inhibitors represents a promising combination therapy strategy.[7]

Cytotoxicity_Mechanisms cluster_drug 4-Aminoquinoline Derivative cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway drug Accumulates in Lysosome lysosome_ph ↑ Lysosomal pH drug->lysosome_ph Lysosomotropic Action autophagy_block Autophagic Flux Blocked (Inhibited Autophagosome-Lysosome Fusion) lysosome_ph->autophagy_block waste_acc Accumulation of Dysfunctional Proteins/Organelles autophagy_block->waste_acc ros ↑ ROS Production waste_acc->ros Induces Stress mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Interplay of autophagy inhibition and apoptosis induction by 4-aminoquinolines.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure data integrity and reproducibility, a standardized protocol for assessing cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[12][13]

Principle of the Assay: The assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, MDA-MB-468) in the appropriate medium (e.g., RPMI 1640 with 10% FBS).[1]

    • Trypsinize and count the cells. Seed 5,000–10,000 cells per well in 100 µL of medium into a 96-well flat-bottom microtiter plate.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[1][14]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-aminoquinoline derivatives and control compounds (e.g., chloroquine) in the culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][13]

  • MTT Labeling:

    • Following the treatment period, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

    • Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.[14]

  • Solubilization of Formazan:

    • After the 4-hour incubation, carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

    • Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple crystals.[13][14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[14]

    • Use a reference wavelength of >650 nm if available.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the drug concentration and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

MTT_Workflow start Start step1 1. Cell Seeding (5-10k cells/well in 96-well plate) start->step1 step2 2. Incubation (24h) (Allow cell attachment) step1->step2 step3 3. Compound Treatment (Add 4-AQ derivatives) step2->step3 step4 4. Incubation (24-72h) (Drug exposure) step3->step4 step5 5. Add MTT Reagent (0.5 mg/mL final conc.) step4->step5 step6 6. Incubation (4h) (Formazan crystal formation) step5->step6 step7 7. Solubilization (Add DMSO to dissolve crystals) step6->step7 step8 8. Read Absorbance (570 nm on plate reader) step7->step8 end End (Calculate GI₅₀/IC₅₀) step8->end

References

The Quinoline Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2][3] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[1][2][3][4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituted quinolines across key therapeutic areas, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of substituent placement and nature on the antimalarial, anticancer, antibacterial, and antiviral properties of this remarkable scaffold.

The Versatile Quinoline Nucleus: A Foundation for Diverse Biological Activity

The quinoline framework is not merely a passive scaffold; its aromatic nature and the presence of the nitrogen atom are crucial for interacting with biological targets. The positions on the quinoline ring are numbered, with substitutions at positions 2, 3, 4, 6, 7, and 8 being the most extensively studied for their impact on biological activity.

Caption: General structure of the quinoline ring with numbered positions indicating sites for substitution.

Antimalarial Activity: The Historical Stronghold of Quinolines

Quinolines have a long and successful history in the fight against malaria, with quinine being one of the earliest and most well-known examples.[4][6] The development of synthetic quinoline antimalarials, such as chloroquine and mefloquine, has been a major focus of research.[6][7]

Key SAR Insights for Antimalarial Quinolines:
  • Position 4: The presence of an amino group at the 4-position is critical for antimalarial activity.[8] The nature of the side chain attached to this amino group significantly influences potency and pharmacokinetic properties. A dialkylaminoalkyl side chain, particularly a 4-diethylaminomethylbutylamino group as seen in chloroquine, is often optimal.[8]

  • Position 7: A chloro group at the 7-position, as in chloroquine, is a key feature for high antimalarial potency.[8]

  • Side Chain Flexibility: Flexible side chains with terminal amino groups at the 4-position are generally favored for activity.[9] Bulky groups, such as a phenyl ring, can reduce potency.[9]

  • Hybrid Molecules: To combat drug resistance, hybrid molecules combining the quinoline scaffold with other pharmacophores have been developed.[7] For instance, quinoline-imidazole hybrids have shown potent activity against both drug-sensitive and multi-drug-resistant strains of P. falciparum.[10]

CompoundSubstitution PatternTarget/MechanismIC50 (µM)Reference
Chloroquine4-aminoquinoline with a diethylamino side chain, 7-chloroHeme detoxification inhibitionVaries by strain[4]
Compound 40aAmino-quinoline derivativeHeme detoxification inhibition0.25 (Pf3D7 strain)[4][9]
11(xxxii)Quinoline-imidazole hybrid with Br and OMe substitutionsBlood-stage antimalarial0.14 (CQ-sensitive), 0.41 (MDR)[10]
Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a common method to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in culture medium.

  • Assay Plate Preparation: Add the parasite culture (at ~1% parasitemia and 2% hematocrit) to 96-well plates containing the serially diluted compounds. Include positive (chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimalarial_Assay_Workflow cluster_workflow SYBR Green I-based Antimalarial Assay A Parasite Culture C Assay Plate Setup A->C B Compound Dilution B->C D Incubation (72h) C->D E Lysis & Staining D->E F Fluorescence Reading E->F G IC50 Calculation F->G

Caption: Workflow for the in vitro SYBR Green I-based antimalarial activity assay.

Anticancer Activity: A Growing Arena for Quinoline Derivatives

Quinoline derivatives have emerged as promising anticancer agents, exhibiting a variety of mechanisms of action, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[11][12]

Key SAR Insights for Anticancer Quinolines:
  • Positions 2 and 6: 2-Arylquinolines, particularly those with substitutions at the C-6 position, have shown significant and selective cytotoxicity against cancer cell lines like HeLa (cervical cancer) and PC3 (prostate cancer).[13]

  • Position 7: A bulky alkoxy substituent at the 7-position can be beneficial for antiproliferative activity.[14]

  • Position 4: An amino side chain at the 4-position can enhance the antiproliferative activity of this class of compounds.[14] The length of the alkylamino side chain is also a critical factor, with two methylene units often being optimal.[14]

  • Lipophilicity: A direct relationship between lipophilicity (cLogP) and cytotoxic effects has been observed, with more lipophilic quinoline derivatives showing better IC50 values in certain cancer cell lines.[13]

CompoundSubstitution PatternTarget/MechanismIC50 (µM)Cell LineReference
13 C-6 substituted 2-(3,4-methylenedioxyphenyl)quinolineKDM protein regulation (putative)8.3HeLa[13]
12 C-6 substituted 2-(3,4-methylenedioxyphenyl)quinolineKDM protein regulation (putative)31.37PC3[13]
10g 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-aminep53/Bax-dependent apoptosis< 1.0Multiple human tumor cell lines[14]
4 6-Bromo-5-nitroquinolineApoptosis inductionPotent antiproliferative activityHT29[15]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PC3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antibacterial and Antiviral Activities: Expanding the Therapeutic Reach

The quinoline scaffold is also a key component of many antibacterial and antiviral drugs.[5][16] The well-known fluoroquinolone antibiotics, for instance, are based on a related quinolone structure.[17]

Key SAR Insights for Antibacterial and Antiviral Quinolines:
  • Antibacterial:

    • Novel quinoline derivatives have shown significant activity against pathogenic bacteria, including multidrug-resistant strains.[17][18]

    • Specific substitutions can lead to potent activity against both Gram-positive and Gram-negative bacteria.[17][19] For example, one synthesized quinoline derivative displayed higher inhibitory activity against E. coli than ciprofloxacin.[17][20]

  • Antiviral:

    • Quinoline derivatives have demonstrated broad-spectrum antiviral activity against various viruses, including Zika virus, dengue virus, and influenza virus.[16][21][22][23]

    • Trifluoromethyl-substituted quinolines have shown promise in inhibiting Zika virus replication.[16]

    • Two novel quinoline derivatives showed dose-dependent inhibition of dengue virus serotype 2 in the low and sub-micromolar range.[21][22]

Compound ClassSubstitution PatternTarget Virus/BacteriaActivityReference
Novel Quinoline DerivativeNot specifiedE. coliHigher inhibition than ciprofloxacin[17][20]
2,8-bis(trifluoromethyl)quinolinesTrifluoromethyl groups at positions 2 and 8Zika VirusInhibition of replication[16]
Compounds 1 and 2Novel quinoline derivativesDengue Virus Serotype 2Low to sub-micromolar inhibition[21][22]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly privileged structure in the design and development of new therapeutic agents.[3] The extensive body of research on its structure-activity relationships provides a solid foundation for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future efforts will likely focus on the development of multi-target quinoline derivatives and the use of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, to accelerate the discovery of new drug candidates.[24][25][26][27][28][29]

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Quinoline Derivatives

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with activities ranging from anticancer to antimalarial.[1][2] The journey from a promising synthesized molecule to a market-approved drug is paved with rigorous analytical scrutiny. Ensuring the identity, purity, potency, and stability of these compounds is not merely a regulatory formality but a scientific necessity for guaranteeing safety and efficacy.[3]

This guide eschews a simple checklist approach to method validation. Instead, it offers an in-depth comparison of the primary analytical techniques employed for quinoline derivatives, grounded in the principles of cross-validation. Cross-validation is the systematic process of comparing data from two or more distinct analytical methods to ensure they produce comparable, reliable results.[1][4] This is particularly critical in drug development, where methods may evolve or be transferred between labs—from R&D to QC—as a project matures.[4] Herein, we will explore the causality behind methodological choices, present objective performance data, and provide actionable protocols to empower you to build robust, self-validating analytical systems for your research.

The Analytical Arsenal: A Comparative Overview

The selection of an analytical technique is dictated by the physicochemical properties of the quinoline derivative —its volatility, thermal stability, polarity, and the complexity of the sample matrix.[5] We will compare the workhorses of the modern analytical laboratory: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the increasingly utilized Capillary Electrophoresis-Mass Spectrometry (CE-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely adopted technique for pharmaceutical analysis due to its applicability to a vast range of compounds, especially those that are non-volatile or thermally labile.[6]

  • Principle of Causality: The separation in reversed-phase HPLC (the most common mode for quinolines) is driven by the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The quinoline ring's heterocyclic nature imparts a degree of polarity, but its fused benzene ring provides hydrophobicity. The specific substituents on the ring system dictate the overall polarity. For this reason, a C18 column provides a balanced interaction for many derivatives.[7] The pH of the mobile phase is a critical parameter; maintaining a slightly acidic pH (e.g., 3.0) ensures the quinoline nitrogen is protonated, leading to more consistent interactions and sharper, more symmetrical peaks.[6][7]

  • Strengths:

    • Versatility: Handles a wide range of polarities and molecular weights.

    • Robustness: Well-established technology with highly reproducible results.

    • Non-destructive: Allows for fraction collection if needed.

  • Limitations:

    • Resolution: May be challenging to separate structurally similar isomers without extensive method development.

    • Sensitivity: While good, it may not be sufficient for trace-level impurity analysis without coupling to a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and definitive identification through mass spectrometry.[5]

  • Principle of Causality: Separation is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. For many quinoline derivatives, their volatility is sufficient for GC analysis. However, derivatives with polar functional groups (e.g., hydroxyl, carboxyl) may require derivatization to increase their volatility and thermal stability. The choice of a mid-polarity column, such as one with a trifluoropropyl silicone phase, can be advantageous for halogenated quinolines, as it provides unique selectivity based on dipole-dipole interactions.[7] The mass spectrometer provides high-confidence identification by fragmenting the analyte into a predictable pattern (mass spectrum).

  • Strengths:

    • High Resolution: Capillary columns provide excellent separation of complex mixtures and isomers.[5]

    • High Sensitivity & Specificity: Mass spectrometric detection, especially in Selected Ion Monitoring (SIM) mode, allows for picogram-level detection limits and unambiguous identification.[6]

  • Limitations:

    • Analyte Constraints: Limited to thermally stable and volatile (or derivable) compounds.

    • Matrix Effects: Complex sample matrices can sometimes interfere with the analysis in the hot injector.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a complementary technique that excels in separating analytes based on their charge-to-size ratio, making it ideal for charged and highly polar quinoline derivatives.[8]

  • Principle of Causality: In CE, ions migrate in a capillary filled with an electrolyte under the influence of a high electric field. The separation mechanism is fundamentally different from chromatography, offering a unique selectivity profile. For quinolinic acids, for instance, CE provides excellent resolution where HPLC might struggle.[9] Coupling to a mass spectrometer is crucial for sensitive and selective detection.

  • Strengths:

    • High Efficiency: Generates very sharp peaks and can resolve complex mixtures with high efficiency.

    • Minimal Sample/Solvent Consumption: A "green" analytical technique.

    • Unique Selectivity: Ideal for charged and polar molecules.[8]

  • Limitations:

    • Sensitivity: Concentration sensitivity can be lower than HPLC or GC without specialized sample stacking techniques.[9]

    • Robustness: Can be more sensitive to matrix effects (e.g., high salt concentrations) and capillary surface chemistry.

Data-Driven Comparison: Performance Metrics

The choice between methods is often a trade-off between various performance characteristics. The following tables summarize typical performance data for the analysis of quinoline derivatives, compiled from validation studies.[1][10]

Table 1: Performance Characteristics of HPLC-UV Methods for Quinoline Derivative Analysis

ParameterTypical Performance ValueDescription
Linearity (R²) > 0.998Indicates a strong correlation between concentration and detector response.[1]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.[1]
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
LOD (Limit of Detection) 0.1 - 1.6 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1][6]
LOQ (Limit of Quantitation) 0.2 - 5.0 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1][11]
Specificity HighThe ability to assess the analyte unequivocally in the presence of other components.[12]

Table 2: Performance Characteristics of GC-MS Methods for Quinoline Derivative Analysis

ParameterTypical Performance ValueDescription
Linearity (R²) > 0.995Strong correlation between concentration and detector response, often over a wide dynamic range.
Accuracy (% Recovery) 95% - 105%Can be slightly more variable than HPLC due to sample preparation steps like extraction.
Precision (RSD%) < 5%Generally higher than HPLC due to the complexity of the instrumentation and sample introduction.
LOD (Limit of Detection) 0.1 µg/g - 10 ng/mLThe lowest detectable amount, highly dependent on the MS mode (Scan vs. SIM).[6]
LOQ (Limit of Quantitation) 0.5 µg/g - 50 ng/mLThe lowest quantifiable amount, with SIM mode offering significantly lower limits.
Specificity Very HighMass spectral data provides a high degree of confidence in analyte identification.

Visualization of Key Processes

To ensure clarity, workflows and decision logic must be visualized. The following diagrams, rendered using Graphviz, illustrate the cross-validation workflow and a logic tree for method selection.

cross_validation_workflow cluster_dev Method Development & Validation Dev1 Method 1 (e.g., HPLC) Development Val1 Method 1 Validation (ICH Q2) Dev1->Val1 Analysis Analyze Identical Batches of Quinoline Derivative (n ≥ 3) with Both Methods Val1->Analysis Dev2 Method 2 (e.g., GC-MS) Development Val2 Method 2 Validation (ICH Q2) Dev2->Val2 Val2->Analysis Comparison Compare Datasets (e.g., Assay, Impurity Profile) Analysis->Comparison Decision Are results statistically equivalent within predefined criteria? Comparison->Decision Success Methods are Cross-Validated Decision->Success Yes Failure Investigate Discrepancies (Bias, Specificity, etc.) Decision->Failure No method_selection_logic cluster_properties Physicochemical Properties cluster_goals Objective Analyte Analyte Properties Volatility High Volatility & Thermal Stability Analyte->Volatility Polarity High Polarity or Charged Species Analyte->Polarity NonVolatile Non-Volatile or Thermally Labile Analyte->NonVolatile Goal Analytical Goal QC Routine QC / Assay Goal->QC Trace Trace Impurity ID Goal->Trace Struct Structural Elucidation Goal->Struct GCMS GC-MS Volatility->GCMS HPLC LC-MS Polarity->HPLC CEMS CE-MS Polarity->CEMS NonVolatile->HPLC QC->HPLC Trace->HPLC Trace->GCMS NMR NMR Struct->NMR

References

comparing the efficacy of different synthetic routes to 4-Chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 4-Chloro-6-methylquinoline

Introduction

This compound is a critical heterocyclic building block in medicinal chemistry and materials science. Its derivatives are integral to the development of various pharmaceuticals, including antimalarial and anticancer agents. The efficacy, scalability, and cost-effectiveness of synthesizing this key intermediate are paramount for researchers in drug discovery and process development. This guide provides an in-depth, objective comparison of the predominant synthetic strategies to this compound, moving beyond simple procedural lists to explore the mechanistic rationale and practical considerations behind each route. We will analyze classical multi-step approaches, centered on the construction and subsequent chlorination of a 4-hydroxyquinoline core, and contrast them with modern, streamlined cascade reactions.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary strategies:

  • Two-Step Synthesis via a 4-Hydroxyquinoline Intermediate: This is the most established and widely utilized approach. It involves the initial cyclization to form 4-hydroxy-6-methylquinoline, followed by a dehydroxy-chlorination reaction. The primary advantage of this strategy lies in its reliability and the commercial availability of starting materials. The choice of the initial ring-forming reaction (e.g., Gould-Jacobs, Conrad-Limpach) significantly impacts the overall efficiency.

  • Direct Cascade or One-Pot Syntheses: These modern approaches aim to construct the chlorinated quinoline core in a single, continuous process from simpler precursors. While often more elegant and atom-economical, they may require more specialized reagents or catalysts and can be more sensitive to reaction conditions.

The following diagram illustrates the divergent strategic pathways.

Synthetic_Strategies cluster_0 Two-Step Strategy cluster_1 One-Pot Strategy Start_A p-Toluidine + Malonic Ester Derivative Intermediate 4-Hydroxy-6-methylquinoline Start_A->Intermediate Gould-Jacobs Reaction Chlorination Chlorination (e.g., POCl₃) Intermediate->Chlorination Final_Product This compound Chlorination->Final_Product Start_B N-(p-tolyl) Enaminone Cascade Cascade Reaction (BTC/TPPO) Start_B->Cascade Cascade->Final_Product Gould_Jacobs_Mechanism Reactants p-Toluidine + Diethyl ethoxymethylenemalonate Condensation Nucleophilic Substitution (-EtOH) Reactants->Condensation Intermediate1 Anilidomethylenemalonate Intermediate Condensation->Intermediate1 Cyclization Thermal 6π Electrocyclization Intermediate1->Cyclization Intermediate2 Cyclized Dihydroquinoline Cyclization->Intermediate2 Elimination Tautomerization & Elimination (-EtOH) Intermediate2->Elimination Product Ethyl 4-hydroxy-6-methylquinoline- 3-carboxylate Elimination->Product Hydrolysis Saponification (NaOH) Product->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Final_Hydroxy 4-Hydroxy-6-methylquinoline Decarboxylation->Final_Hydroxy

A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-6-methylquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is paramount. Quinoline derivatives, in particular, form the backbone of numerous pharmaceuticals and functional materials. However, the synthesis of a target molecule like 4-Chloro-6-methylquinoline can often yield a mixture of constitutional isomers, each potentially possessing vastly different biological activities and physical properties. Distinguishing these isomers is a critical analytical challenge that demands a multi-faceted spectroscopic approach.

This guide provides an in-depth comparison of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy—for the unambiguous identification and differentiation of this compound from its positional isomers. We will delve into the principles behind why each technique can distinguish between these closely related molecules, supported by experimental data and detailed protocols.

The Challenge of Isomerism in Substituted Quinolines

Constitutional isomers of this compound, such as 7-Chloro-6-methylquinoline or 4-Chloro-8-methylquinoline, share the same molecular formula (C₁₀H₈ClN) and thus the same molecular weight. This inherent similarity renders many basic analytical methods insufficient. The subtle yet significant differences in the electronic environment and spatial arrangement of atoms, dictated by the positions of the chloro and methyl substituents, are the keys to their differentiation. Spectroscopic methods that are sensitive to these local electronic and structural variations are therefore indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a detailed map of the chemical environment of each proton and carbon atom in a molecule.

Causality of Spectral Differences

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Substituents on the quinoline ring alter the electron density through inductive and resonance effects, causing predictable upfield (shielding) or downfield (deshielding) shifts for nearby nuclei.[1]

  • Electron-Withdrawing Groups (EWGs) like chlorine deshield nearby nuclei, shifting their signals to a higher ppm value.

  • Electron-Donating Groups (EDGs) like methyl (weakly donating) shield nearby nuclei, moving their signals to a lower ppm value.[1]

The relative positions of the protons to these substituents create a unique fingerprint for each isomer in both ¹H and ¹³C NMR spectra. Furthermore, spin-spin coupling between adjacent protons provides definitive information about their connectivity.

¹H NMR: Mapping Proton Connectivity

In ¹H NMR, both the chemical shifts and the coupling patterns (singlets, doublets, triplets) of the aromatic protons are critical for identification. For this compound, one would expect to see distinct signals for the protons at positions 2, 3, 5, 7, and 8.

Comparative Analysis:

  • This compound: The proton at C5 will be a doublet, coupled to the proton at C7 (meta-coupling might be negligible). The proton at C7 will be a doublet of doublets, coupled to H5 and H8. The proton at C8 will be a doublet coupled to H7. The methyl group at C6 will appear as a singlet around 2.5 ppm.[2]

  • Isomer Example (Hypothetical 7-Chloro-6-methylquinoline): The substitution pattern changes dramatically. The proton at C5 would be a singlet, as would the proton at C8. This stark difference in splitting patterns from the target compound makes for a clear distinction.[3]

  • Concentration Effects: It is crucial to note that quinolines can exhibit concentration-dependent chemical shifts due to π-π stacking interactions in solution.[1][4] Therefore, reporting the concentration at which spectra are acquired is good practice.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides complementary information. The carbons directly attached to the electron-withdrawing chlorine atom will be significantly shifted downfield. The position of the methyl and chloro groups will uniquely influence the chemical shifts of all nine carbon atoms in the quinoline core, providing another layer of verification.

Compound Key Predicted ¹³C Chemical Shifts (ppm) Distinguishing Feature
This compound C4 (attached to Cl) highly deshielded; C6 (attached to Me) shifted relative to unsubstituted quinoline.Unique set of 9 aromatic carbon signals.
7-Chloro-6-methylquinoline C7 (attached to Cl) highly deshielded; C6 (attached to Me) will have a different chemical shift compared to the 4,6-isomer due to proximity effects.Different chemical shift for the carbon bearing the chlorine atom.
4-Chloro-8-methylquinoline C4 (attached to Cl) and C8 (attached to Me) show characteristic shifts. The peri-interaction between the C4-Cl and C5-H may influence shifts.Unique pattern, especially for C4, C5, C7, and C8.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[1]

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans (e.g., 1024-4096) are typically required due to the lower natural abundance of ¹³C.[3]

  • 2D NMR (if necessary): If the 1D spectra are ambiguous due to signal overlap, perform 2D experiments like COSY (to establish ¹H-¹H correlations) and HMBC (to establish long-range ¹H-¹³C correlations), which are invaluable for definitive assignment.[1][5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in ~0.6 mL CDCl₃ Acq_1H 1D ¹H NMR Prep->Acq_1H Analyze Acq_13C 1D ¹³C NMR Acq_1H->Acq_13C Complementary Data Acq_2D 2D NMR (COSY, HMBC) (If Ambiguous) Acq_13C->Acq_2D For Overlap Analysis Compare Chemical Shifts, Coupling Constants, & Connectivity to Isomers Acq_13C->Analysis Acq_2D->Analysis Structure Confirm Structure Analysis->Structure

Caption: Workflow for structural elucidation of quinoline isomers using NMR.

Mass Spectrometry (MS): Differentiating by Fragmentation

While all isomers of this compound will show the same protonated molecular ion ([M+H]⁺) in electrospray ionization (ESI) mass spectrometry, their fragmentation patterns under collision-induced dissociation (CID) can be distinct. This makes tandem mass spectrometry (MS/MS) a powerful tool for differentiation.[6][7]

Causality of Spectral Differences

The stability of the fragment ions (carbocations and radical cations) formed during CID is influenced by the position of the substituents. The fragmentation pathways that lead to more stable intermediate ions will be favored, resulting in more abundant corresponding peaks in the MS/MS spectrum.[6] The relative intensities of these fragment ions serve as a fingerprint for each isomer.

Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules or radicals. For this compound, key fragmentations would involve:

  • Loss of a chlorine radical (•Cl)

  • Loss of HCl

  • Loss of the methyl group (•CH₃)

  • Loss of HCN from the quinoline ring system[8]

The relative ease of these losses will depend on the substitution pattern. For instance, the fragmentation of a 4-chloro isomer might differ from an 8-chloro isomer due to different electronic stabilization effects from the nitrogen atom and the methyl group on the resulting fragment ions. Studies on related chloroquinoline derivatives have shown that detailed ESI-MS/MS data can reveal characteristic fragmentation pathways.[9]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system. While isomers may be difficult to separate, LC is crucial for analyzing mixtures and introducing a clean sample into the mass spectrometer.[7]

  • MS Scan: Perform a full scan in positive ESI mode to identify the protonated molecular ion ([M+H]⁺ at m/z 178.04 for C₁₀H₈ClN).

  • MS/MS Analysis: Select the [M+H]⁺ ion as the precursor for CID. Acquire product ion spectra at various collision energies. The resulting fragmentation pattern is then compared against reference standards or theoretical predictions for each possible isomer.[6]

MS_Fragmentation M [M+H]⁺ (m/z 178.04) F1 [M+H - Cl]⁺ M->F1 CID F2 [M+H - CH₃]⁺ M->F2 CID F3 [M+H - HCN]⁺ M->F3 CID Other Other Fragments M->Other CID

Caption: Generalized CID fragmentation pathways for a chloro-methylquinoline isomer.

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the quinoline ring. While it is less specific than NMR or MS for isomer differentiation, it can serve as a rapid, complementary check.

Causality of Spectral Differences

The quinoline core exhibits characteristic π-π* and n-π* transitions.[10] The position and intensity of the absorption maxima (λ_max) are influenced by the substituents. Both chloro and methyl groups act as auxochromes, causing shifts in the absorption bands.

  • Bathochromic Shift (Red Shift): A shift to longer wavelengths.

  • Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths.

The specific position of the substituents alters the energy levels of the molecular orbitals, leading to subtle but measurable differences in the λ_max values between isomers.[11] For example, a study on various quinoline derivatives showed that the insertion of different groups significantly affects their photophysical properties.[10] However, the spectra of different isomers are often very similar, making this method unreliable for standalone identification.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Blank Spectrum: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Spectrum: Record the absorption spectrum of the sample over a range of approximately 200-400 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λ_max) and compare them with the data for known isomers.

UV_Vis_Transitions cluster_ground Ground State cluster_excited Excited State GS π, n orbitals ES π* orbital GS->ES Photon Absorption (hν)

Caption: Electronic transitions responsible for UV-Vis absorption in quinoline.

Summary and Conclusion

The unambiguous differentiation of this compound from its isomers requires a synergistic application of modern spectroscopic techniques.

Technique Principle of Differentiation Strengths Limitations
NMR Spectroscopy Unique chemical shifts and spin-spin coupling patterns for each isomer.Provides definitive structural information; gold standard for isomer identification.Requires pure sample; can be time-consuming.
Mass Spectrometry Different relative abundances of fragment ions in MS/MS spectra.High sensitivity; excellent for mixture analysis with LC; confirms molecular weight.Requires reference spectra or predictable fragmentation rules; may not distinguish all isomers.[6][7]
UV-Vis Spectroscopy Subtle shifts in absorption maxima (λ_max) due to substituent effects on the π-system.Rapid, simple, and inexpensive.Low specificity; spectra of isomers are often too similar for definitive identification.[12]

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Chloro-6-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Chloro-6-methylquinoline. As a chlorinated heterocyclic compound, its handling and disposal require rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

Hazard Profile and Risk Assessment

This compound must be treated as a hazardous substance. While comprehensive toxicological data may be limited, information from its own Safety Data Sheet (SDS) and structurally related compounds provides a strong basis for a thorough risk assessment. The primary hazards are summarized below.

Table 1: Hazard Classification for this compound

Hazard Category Description Rationale & Key Precaution
Acute Toxicity (Oral) Harmful if swallowed. Ingestion can lead to significant adverse health effects. Do not eat, drink, or smoke in areas where this chemical is handled.[1]
Skin Corrosion/Irritation Causes skin irritation.[2][3] Direct contact can result in redness, inflammation, and discomfort. Avoid all skin contact by using appropriate gloves and lab coats.[4][5]
Serious Eye Damage/Irritation Causes serious eye damage.[1] Contact with eyes can cause severe injury. Mandatory use of chemical splash goggles is required.
Respiratory Irritation May cause respiratory irritation.[6] Inhalation of dust or vapors can irritate the respiratory system. All handling must be performed in a well-ventilated area, preferably a chemical fume hood.[5]

| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects (based on quinoline data).[4] | This compound must not enter the environment. Do not dispose of down the drain or in regular waste streams.[7][8] |

Chemical Incompatibilities: To prevent dangerous reactions, this compound waste must be segregated from strong oxidizing agents, strong acids, and strong bases.[2][8][9]

Mandatory Personal Protective Equipment (PPE)

A robust PPE strategy is the primary defense against exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Table 2: Required Personal Protective Equipment

Equipment Specification Purpose & Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.[4][10] Provides a barrier against skin contact. Gloves must be inspected for degradation or punctures before each use and disposed of as hazardous waste after handling the compound.
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6] Protects eyes from accidental splashes of solutions or contact with airborne powder. Standard safety glasses are insufficient.
Body Protection Full-length laboratory coat. Protects skin and personal clothing from contamination. The coat should be kept fastened.

| Respiratory Protection | Work must be conducted within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be required. |

Disposal Workflow and Decision Process

The proper disposal of this compound is a multi-step process that requires careful planning and execution, from the point of waste generation to its final disposition by a licensed contractor.

G cluster_0 Disposal Workflow cluster_1 Emergency Procedure A Waste Generated (Solid or Liquid) B Identify as Hazardous: Halogenated Organic Waste A->B C Select Compatible Container (e.g., Labeled Glass Bottle) B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in Designated Secure Accumulation Area D->E F Contact Institutional EHS for Pickup Request E->F G Waste Collected by Licensed Contractor F->G H Final Disposition: High-Temperature Incineration G->H Spill Spill Occurs Contain Contain with Inert Absorbent Material Spill->Contain Collect Collect Contaminated Material into Waste Container Contain->Collect Collect->C

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in general trash or poured down the sewer.[7][8] The required method is chemical waste disposal through a licensed and approved facility.[2][8]

Step 1: Waste Identification and Segregation

  • Classification: this compound is a halogenated organic compound and must be classified as hazardous waste.[11][12]

  • Segregation: Keep this waste stream separate from all other chemical waste unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office. It is critically important to keep it away from strong oxidizing agents.[2][4]

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves, weigh boats, and pipette tips, in a dedicated, properly labeled, and sealed container.[8][10]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. A glass bottle with a secure screw cap is recommended for its chemical resistance.[4]

  • Container Integrity: Ensure the waste container is leak-proof, in good condition, and always kept closed when not in use.[4][8]

Step 3: Labeling

  • All waste containers must be clearly labeled. The label must include, at a minimum:

    • The words "Hazardous Waste" .[4][8]

    • The full chemical name: "this compound" .[4][8]

    • An accurate list of any other components or solvents in the waste stream.

    • The approximate percentage of each component.

Step 4: Temporary Storage Pending Disposal

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[4][8]

  • This area should be away from incompatible materials and general laboratory traffic.

Step 5: Final Disposal

  • Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][10]

  • The most common and appropriate method for the destruction of chlorinated organic compounds is high-temperature incineration at a licensed facility.[7][8][13] This process breaks the compound down into less harmful substances.[13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the full range of appropriate PPE as detailed in Table 2.

  • Contain the Spill: For minor spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to cover and contain the material.[4][5] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[4] Avoid creating dust.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[14] All cleaning materials (wipes, swabs) must also be collected as hazardous waste.[4]

  • Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methylquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.